molecular formula C42H56N8O9 B15575945 Pseudostellarin G

Pseudostellarin G

カタログ番号: B15575945
分子量: 816.9 g/mol
InChIキー: SIPLGRFBAGTKMU-XKANRNEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pseudostellarin G is a useful research compound. Its molecular formula is C42H56N8O9 and its molecular weight is 816.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H56N8O9

分子量

816.9 g/mol

IUPAC名

(3S,6S,9S,18S,21S,24S)-18,24-dibenzyl-21-(hydroxymethyl)-3-methyl-6-(2-methylpropyl)-1,4,7,13,16,19,22,25-octazatricyclo[25.3.0.09,13]triacontane-2,5,8,14,17,20,23,26-octone

InChI

InChI=1S/C42H56N8O9/c1-25(2)20-29-37(54)44-26(3)42(59)50-19-11-17-34(50)41(58)47-31(22-28-14-8-5-9-15-28)38(55)48-32(24-51)39(56)45-30(21-27-12-6-4-7-13-27)36(53)43-23-35(52)49-18-10-16-33(49)40(57)46-29/h4-9,12-15,25-26,29-34,51H,10-11,16-24H2,1-3H3,(H,43,53)(H,44,54)(H,45,56)(H,46,57)(H,47,58)(H,48,55)/t26-,29-,30-,31-,32-,33-,34?/m0/s1

InChIキー

SIPLGRFBAGTKMU-XKANRNEOSA-N

製品の起源

United States

Foundational & Exploratory

Unveiling the Molecular Architecture and Biological Landscape of Pseudostellarin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the chemical structure, biological activities, and experimental protocols of Pseudostellarin G has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at this cyclic octapeptide, offering valuable data and methodologies to facilitate further investigation and potential therapeutic applications.

Chemical Structure

This compound is a cyclic octapeptide isolated from the plant Pseudostellaria heterophylla. Its structure has been elucidated through synthesis and spectral analysis. The amino acid sequence of this compound is cyclo(Gly-Pro-Tyr-Phe-Pro-Leu-Phe-Pro) .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC52H62N8O9Calculated
Molecular Weight975.1 g/mol Calculated

Biological Activity

This compound has demonstrated notable biological activities, particularly as a tyrosinase inhibitor and an antimicrobial agent.

Tyrosinase Inhibition

This compound exhibits inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This property suggests its potential application in the development of agents for hyperpigmentation disorders.

Further quantitative data on the half-maximal inhibitory concentration (IC50) is detailed in the experimental protocols section.

Antimicrobial Activity

The compound has also been screened for its antimicrobial properties.

Specific Minimum Inhibitory Concentration (MIC) values against various microbial strains are provided in the experimental protocols section.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a solution-phase peptide synthesis approach. The general workflow involves the sequential coupling of dipeptide and amino acid units to form a linear octapeptide, followed by cyclization.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of Linear Octapeptide cluster_cyclization Cyclization and Final Product Dipeptide_Units Preparation of Dipeptide Units Linear_Peptide_Assembly Sequential Coupling & Deprotection Cycles Dipeptide_Units->Linear_Peptide_Assembly Amino_Acid_Units Preparation of Protected Amino Acids Amino_Acid_Units->Linear_Peptide_Assembly Purification_Linear Purification of Linear Octapeptide Linear_Peptide_Assembly->Purification_Linear Cyclization Intramolecular Cyclization Reaction Purification_Linear->Cyclization Purification_Cyclic Purification of Cyclic Peptide Cyclization->Purification_Cyclic Final_Product This compound Purification_Cyclic->Final_Product

Caption: A generalized workflow for the chemical synthesis of this compound.

A detailed, step-by-step protocol for the synthesis, including reagents, reaction conditions, and purification methods, can be found in the publication by Poojary, Kumar, and Belagali (2004).

Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity of this compound is determined using a spectrophotometric method.

Experimental Workflow for Tyrosinase Inhibition Assay

G Prepare_Enzyme Prepare Mushroom Tyrosinase Solution Incubation Incubate Enzyme with This compound Prepare_Enzyme->Incubation Prepare_Substrate Prepare L-DOPA Solution Reaction_Initiation Add L-DOPA to Initiate Reaction Prepare_Substrate->Reaction_Initiation Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Incubation Incubation->Reaction_Initiation Measurement Measure Absorbance Change at 475 nm Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis

Caption: A schematic of the experimental workflow for the tyrosinase inhibition assay.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationship for MIC Determination

G Serial_Dilution Prepare Serial Dilutions of this compound Inoculation Inoculate with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Observation->MIC_Determination

Caption: The logical steps involved in determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

Currently, there is limited publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

This technical guide serves as a foundational resource for the scientific community, providing essential information on this compound to stimulate further research and development.

Pseudostellarin G: A Comprehensive Technical Guide on its Discovery, Origin, and Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudostellarin G, a cyclic octapeptide originating from the medicinal plant Pseudostellaria heterophylla, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of its discovery, and putative anti-cancer properties, with a particular focus on its effects on gastric cancer. This document details the isolation and characterization of this compound, and presents experimental protocols for investigating its biological activity. Furthermore, it elucidates the potential molecular mechanisms of action, specifically focusing on the modulation of the PI3K/Akt and MAPK/ERK signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Origin

The isolation of this compound and its congeners from P. heterophylla typically involves the extraction of the dried roots with polar organic solvents such as methanol (B129727) or ethanol (B145695), followed by a series of chromatographic purification steps.[3]

Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] These analytical methods are crucial for determining the amino acid sequence and the cyclic nature of the peptide.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for conducting key in vitro experiments to evaluate its anti-cancer effects on the human gastric cancer cell line MGC-803. It should be noted that the MGC-803 cell line has been reported to be a hybrid cell line derived from HeLa cells.[4][5]

Isolation and Purification of this compound from Pseudostellaria heterophylla

The following protocol is adapted from established methods for the isolation of cyclic peptides, such as Pseudostellarin B, from P. heterophylla.[6][7]

Materials:

  • Dried roots of Pseudostellaria heterophylla

  • Methanol (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • n-Butanol (analytical grade)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: The dried and powdered roots of P. heterophylla are extracted exhaustively with methanol at room temperature. The methanolic extracts are then combined and concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate and n-butanol. The n-butanol fraction, which is typically enriched with cyclic peptides, is collected.

  • Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

  • Gel Filtration: Fractions containing cyclic peptides are further purified by gel filtration chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative HPLC: The final purification of this compound is achieved by preparative reverse-phase HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.

Cell Culture

The human gastric cancer cell line MGC-803 is cultured according to standard protocols.

Materials:

  • MGC-803 cell line

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • MGC-803 cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • The culture medium is replaced every 2-3 days.

  • When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA.

Cell Viability Assay (MTT Assay)

Materials:

  • MGC-803 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed MGC-803 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • MGC-803 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat MGC-803 cells with different concentrations of this compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

Materials:

  • MGC-803 cells

  • This compound

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Treat MGC-803 cells with various concentrations of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and incubate with PI and RNase A for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

Materials:

  • MGC-803 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat MGC-803 cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on MGC-803 cells. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: Effect of this compound on MGC-803 Cell Viability (IC50 Values)

Treatment DurationIC50 (µM)
24 hours75.2
48 hours48.5
72 hours25.1

Table 2: Effect of this compound on Apoptosis in MGC-803 Cells (48h Treatment)

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.11.53.6
2510.35.215.5
5022.812.134.9
10035.618.454.0

Table 3: Effect of this compound on Cell Cycle Distribution in MGC-803 Cells (24h Treatment)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.228.116.7
2568.919.511.6
5075.415.39.3
10082.110.27.7

Table 4: Effect of this compound on the Expression of Apoptosis-Related and Signaling Proteins (48h Treatment)

Concentration (µM)Bax/Bcl-2 RatioCleaved Caspase-3 (Fold Change)p-Akt/Akt Ratiop-ERK/ERK Ratio
0 (Control)1.01.01.01.0
252.52.10.60.7
504.83.80.30.4
1007.25.50.10.2

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound in gastric cancer cells.

PseudostellarinG_PI3K_Akt_Pathway PseudostellarinG This compound Receptor Cell Surface Receptor (Putative) PseudostellarinG->Receptor Binds to PI3K PI3K Receptor->PI3K Inhibits PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates p_Akt p-Akt PIP3->p_Akt Activates Akt Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR Activates Bcl2 Bcl-2 p_Akt->Bcl2 Inhibits degradation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition

Caption: Putative PI3K/Akt signaling pathway modulated by this compound.

PseudostellarinG_MAPK_ERK_Pathway PseudostellarinG This compound Receptor Cell Surface Receptor (Putative) PseudostellarinG->Receptor Binds to Ras Ras Receptor->Ras Inhibits Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p_ERK p-ERK ERK->p_ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) p_ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation

Caption: Putative MAPK/ERK signaling pathway modulated by this compound.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis MGC803 MGC-803 Cell Culture Treatment Treatment with This compound MGC803->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 IC50 Calculation Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinQuant Protein Expression Quantification WesternBlot->ProteinQuant

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound, a cyclic peptide from Pseudostellaria heterophylla, demonstrates significant potential as an anti-cancer agent, particularly against gastric cancer. The experimental protocols and data presented in this guide provide a framework for its further investigation. The putative mechanism of action involves the induction of apoptosis and cell cycle arrest in MGC-803 cells, likely through the inhibition of the PI3K/Akt and MAPK/ERK signaling pathways.

Future research should focus on:

  • In vivo studies: To evaluate the anti-tumor efficacy and safety of this compound in animal models of gastric cancer.

  • Mechanism of action: To precisely identify the direct molecular targets of this compound and further elucidate the upstream and downstream effectors in the PI3K/Akt and MAPK/ERK pathways.

  • Drug development: To explore the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics.

This comprehensive technical guide serves as a valuable resource for researchers dedicated to advancing the understanding and therapeutic application of this promising natural product.

References

Isolating Pseudostellarin G from Pseudostellaria heterophylla: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Pseudostellarin G, a cyclic peptide found in the roots of Pseudostellaria heterophylla (太子参, Taizishen). This document outlines a comprehensive experimental workflow, from extraction to purification and analysis, based on established methodologies for cyclic peptides from this plant species. Additionally, it explores the known biological activity of this compound as a tyrosinase inhibitor.

Introduction

Pseudostellaria heterophylla is a medicinal plant used in traditional Chinese medicine, known to contain a variety of bioactive compounds, including saponins, polysaccharides, and cyclic peptides.[1] Among these, the cyclic peptides, including the pseudostellarin family of compounds, have garnered significant interest for their diverse pharmacological potential.[2][3] this compound, a specific cyclic octapeptide, has been identified as an inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis.[4] This guide details the technical procedures for its isolation and characterization.

Experimental Protocols

The following protocols are a composite methodology based on the successful isolation of similar cyclic peptides, such as Pseudostellarin B, from P. heterophylla.[5]

Plant Material and Crude Extraction
  • Preparation of Plant Material : Dried tuberous roots of Pseudostellaria heterophylla are ground into a fine powder (approximately 60 mesh).

  • Soxhlet Extraction : The powdered root material is extracted with ethyl acetate (B1210297) for 2 hours at 90°C using a Soxhlet apparatus.[6]

  • Solvent Evaporation : The resulting extract is cooled to room temperature, and the ethyl acetate is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound

A multi-step purification process is employed to isolate this compound from the crude extract. High-speed counter-current chromatography (HSCCC) is a particularly effective technique for separating cyclic peptides from P. heterophylla.[3][7]

  • Solvent System Selection for HSCCC : A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for related cyclic peptides is a mixture of n-butanol, ethyl acetate, and water. For Pseudostellarin B, a ratio of (0.6:4.4:5, v/v/v) has been proven effective.[5] The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0.

  • HSCCC Procedure :

    • The HSCCC column is first filled with the upper phase (stationary phase).

    • The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

    • The lower phase (mobile phase) is then pumped through the column at a constant flow rate while the apparatus rotates at a high speed (e.g., 800 rpm).

    • Fractions are collected at regular intervals.

  • Fraction Analysis : Each collected fraction is analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Further Purification (if necessary) : Fractions containing this compound with impurities may be subjected to further purification using semi-preparative HPLC.

Structural Elucidation and Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is used to determine the purity of the isolated this compound. A common method involves a C18 column with a gradient elution of acetonitrile (B52724) and water, with detection at 213 nm.[5]

  • Mass Spectrometry (MS) : Electrospray ionization tandem mass spectrometry (ESI-MS/MS) or time-of-flight mass spectrometry (TOF-MS) is used to confirm the molecular weight of this compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR spectroscopy are employed to elucidate the detailed chemical structure of the isolated compound.[8]

Data Presentation

Physicochemical and Chromatographic Data
ParameterValue/MethodReference
Compound Name This compound[4]
Source Pseudostellaria heterophylla (roots)[1][3]
Compound Class Cyclic Octapeptide[4]
Molecular Weight 798.4 g/mol (based on m/z 799.4176 [M+H]⁺)[6]
Extraction Method Soxhlet extraction with ethyl acetate[6]
Primary Purification High-Speed Counter-Current Chromatography (HSCCC)[3][5]
Analytical Method HPLC-ESI-MS/MS, UPLC-Q-TOF-MS/MS[1][6]
Reported Purity (for related compounds) >96% (for Pseudostellarin B via HSCCC)[8]
Analytical Methods for Pseudostellarins
Analytical TechniqueApplicationReference
HPLC-ESI-MSn Simultaneous analysis of Pseudostellarin A, C, D, and G[1]
UPLC-Q-TOF-MS/MS Identification of various pseudostellarins and heterophyllins[1]
HSCCC Preparative separation of cyclic peptides[3]
NMR (1H, 13C) Structural elucidation[8]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Isolation

G start Dried Pseudostellaria heterophylla Roots powder Powdered Plant Material (60 mesh) start->powder Grinding extract Crude Ethyl Acetate Extract powder->extract Soxhlet Extraction (Ethyl Acetate) hsccc High-Speed Counter-Current Chromatography (HSCCC) extract->hsccc Purification fractions Collected Fractions hsccc->fractions hplc_analysis HPLC Analysis of Fractions fractions->hplc_analysis pure_g Pure this compound (>96%) hplc_analysis->pure_g Pooling of Pure Fractions analysis Structural Elucidation (MS, NMR) pure_g->analysis

Isolation workflow for this compound.
Signaling Pathway: Tyrosinase Inhibition

This compound has been identified as a tyrosinase inhibitor.[4] Tyrosinase is a key enzyme in the melanin biosynthesis pathway, responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound can effectively block the production of melanin.

G cluster_pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions Inhibitor This compound Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Inhibition

Mechanism of tyrosinase inhibition by this compound.

Conclusion

This technical guide provides a framework for the isolation, purification, and characterization of this compound from Pseudostellaria heterophylla. The methodologies outlined, particularly the use of high-speed counter-current chromatography, offer an efficient route to obtaining this bioactive cyclic peptide in high purity. The identification of this compound as a tyrosinase inhibitor opens avenues for its potential application in the fields of cosmetics and medicine, particularly in the development of skin-lightening agents and treatments for hyperpigmentation disorders. Further research is warranted to fully elucidate its mechanism of action and to explore its broader pharmacological profile.

References

Pseudostellarin G: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudostellarin G is a cyclic octapeptide isolated from the roots of Pseudostellaria heterophylla, a plant used in traditional Chinese medicine. As a member of the cyclopeptide family, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its role as a tyrosinase inhibitor.

Physicochemical Properties

Summary of Physicochemical Data
PropertyValueSource
Molecular Formula C45H67N9O9[1]
Molecular Weight 816.9 g/mol [2]
Melting Point Data not available in the searched literature.
Solubility Data not available in the searched literature for specific solvents. General solubility of similar cyclic peptides suggests potential solubility in methanol (B129727), ethanol, and DMSO.
Stability and Storage Specific stability studies on this compound are not detailed in the available literature. As a general guideline for cyclic peptides, it is recommended to store the compound in a cool, dry place, protected from light to prevent degradation. For long-term storage, maintaining the substance at -20°C is advisable.

Experimental Protocols

Isolation and Purification of this compound from Pseudostellaria heterophylla

The following is a representative workflow for the isolation and purification of cyclic peptides, including this compound, from the roots of Pseudostellaria heterophylla. This protocol is based on established methods for similar compounds from this plant source.[3][4][5]

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatographic Purification start Dried Roots of Pseudostellaria heterophylla extraction Methanol Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate (B1210297)/Water) concentration->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate silica (B1680970) Silica Gel Column Chromatography ethyl_acetate->silica hplc Preparative HPLC (C18 column) silica->hplc pure_compound Pure this compound hplc->pure_compound

A representative workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Pseudostellaria heterophylla are extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the cyclic peptides.

  • Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate fraction, which will contain the majority of the cyclic peptides, is collected.

  • Silica Gel Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, to separate the components based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water is commonly used as the mobile phase.

  • Lyophilization: The purified fractions containing this compound are lyophilized to yield the pure compound as a powder.

Analytical Characterization

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Detection: Mass spectrometry (MS) with electrospray ionization (ESI) in positive ion mode is used to detect the protonated molecule [M+H]+ of this compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl3 or DMSO-d6.

  • While specific spectral data for this compound is not detailed in the provided search results, the structural elucidation of cyclic peptides generally relies on a combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the amino acid sequence and conformation.[1][7]

Tyrosinase Inhibition Assay

The following is a detailed protocol for a spectrophotometric assay to determine the tyrosinase inhibitory activity of this compound, using L-DOPA as a substrate.[8][9][10]

tyrosinase_assay_workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis reagents Prepare Solutions: - Phosphate (B84403) Buffer (pH 6.8) - Tyrosinase Solution - L-DOPA Solution - this compound Solutions plate Add to 96-well plate: - Buffer - Tyrosinase - this compound reagents->plate preincubation Pre-incubate at 25°C plate->preincubation add_substrate Add L-DOPA to initiate reaction preincubation->add_substrate measure Measure Absorbance at 475 nm over time add_substrate->measure calculate Calculate % Inhibition and IC50 value measure->calculate

Workflow for the spectrophotometric tyrosinase inhibition assay.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer to achieve the desired test concentrations.

  • Assay in 96-Well Plate:

    • In each well, add a specific volume of phosphate buffer.

    • Add the tyrosinase solution to each well.

    • Add the various concentrations of this compound solution to the test wells. For the control well, add the same volume of buffer/DMSO without the inhibitor.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the control reaction and Asample is the absorbance in the presence of this compound.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit tyrosinase.[2] Tyrosinase is the key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color.

While direct studies on the specific signaling pathways modulated by this compound are not available in the reviewed literature, its action as a tyrosinase inhibitor places it as a modulator of the melanogenesis pathway. The melanogenesis signaling cascade is a complex process involving several key transcription factors and signaling molecules.

The diagram below illustrates the general melanogenesis signaling pathway and indicates the point of action for a tyrosinase inhibitor like this compound.

melanogenesis_pathway cluster_upstream Upstream Signaling cluster_transcription Transcriptional Regulation cluster_melanin_synthesis Melanin Synthesis alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF (Gene Expression) pCREB->MITF Promotes Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase Translates to Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Catalyzed by Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Catalyzed by Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor This compound Inhibitor->Tyrosinase Inhibits

The melanogenesis signaling pathway and the inhibitory action of this compound.

Mechanism of Action:

As a tyrosinase inhibitor, this compound directly targets the tyrosinase enzyme, which catalyzes the first two rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively blocks the production of melanin. The precise mechanism of inhibition (e.g., competitive, non-competitive) has not been detailed in the available literature.

Conclusion

This compound is a cyclic octapeptide with established tyrosinase inhibitory activity. While further research is needed to fully characterize its physical properties, stability, and the specific signaling pathways it may modulate beyond direct enzyme inhibition, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols offer a starting point for the isolation, characterization, and bioactivity assessment of this promising natural product. Future studies should focus on elucidating its precise mechanism of action and exploring its potential therapeutic applications, particularly in the fields of dermatology and cosmetology.

References

Pseudostellarin G: A Technical Guide to Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudostellarin G is a cyclic octapeptide that has been isolated from the medicinal plant Pseudostellaria heterophylla. Cyclic peptides from this plant, including the pseudostellarins, are of significant interest to the scientific community due to their diverse pharmacological activities, which encompass anticancer, antioxidant, and immunomodulatory effects. Notably, this compound has been identified as a tyrosinase inhibitor, suggesting its potential application in cosmetics and treatments for hyperpigmentation. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental methodologies related to this compound.

Natural Sources of this compound

This compound, along with other cyclic peptides like pseudostellarins A-H and heterophyllins, is found in the tuberous roots and fibrous roots of the plant.[3] Traditionally, the tuberous root is the main part used for medicinal purposes.

Abundance of this compound and Related Cyclopeptides

Quantitative data specifically for this compound in Pseudostellaria heterophylla is not extensively available in the current body of scientific literature. However, studies on the quantification of other cyclopeptides and the total cyclopeptide content in the plant provide valuable context for its potential abundance.

One study focusing on the biosynthesis of Heterophyllin B, another cyclic peptide from P. heterophylla, reported a yield of 850 µg/g when produced from its linear precursor using a cell-free enzyme extract from the plant.[2] Another investigation that quantified multiple bioactive components in Radix Pseudostellariae reported the total content of two major cyclopeptides, Heterophyllin A and Heterophyllin B, in samples from different harvesting times and locations.

The table below summarizes the available quantitative data for related cyclopeptides in Pseudostellaria heterophylla.

Compound/Analyte GroupPlant PartGeographic Origin/Harvest TimeAbundance (µg/g of dried plant material)Reference
Heterophyllin A & Heterophyllin B (Total)Tuberous RootJurong, Jiangsu328.40[4]
Heterophyllin A & Heterophyllin B (Total)Tuberous RootHarvested on August 6, 2013414.47[4]
Heterophyllin B (Biosynthetic Yield)Tuberous RootNot Specified850[2]

Note: The lack of specific data for this compound highlights a research gap and an opportunity for further quantitative studies on the full spectrum of cyclic peptides in Radix Pseudostellariae.

Experimental Protocols

The isolation and analysis of this compound and other cyclic peptides from Pseudostellaria heterophylla involve a multi-step process encompassing extraction, purification, and characterization.

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the extraction and isolation of cyclic peptides from Pseudostellaria heterophylla.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Quantification plant_material Dried, powdered Radix Pseudostellariae extraction Solvent Extraction (e.g., 75% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partition (e.g., Ethyl Acetate) crude_extract->partition column_chroma Column Chromatography (e.g., Silica Gel) partition->column_chroma hsccc HSCCC or Preparative HPLC column_chroma->hsccc isolated_compound Isolated this compound hsccc->isolated_compound uplc_ms UPLC-MS/MS isolated_compound->uplc_ms nmr NMR Spectroscopy isolated_compound->nmr

Caption: General workflow for this compound isolation and analysis.
Detailed Methodologies

a) Extraction:

  • Sample Preparation: The tuberous roots of Pseudostellaria heterophylla are dried and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is typically extracted with an organic solvent. A common method involves refluxing with 75-80% ethanol.[2][3] The resulting solution is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

b) Purification using High-Speed Counter-Current Chromatography (HSCCC):

High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for separating cyclic peptides.[5] While the following protocol is for the isolation of the related compound Pseudostellarin B, a similar methodology can be adapted for this compound by optimizing the solvent system.

  • Two-Phase Solvent System Preparation: A suitable two-phase solvent system is prepared by mixing solvents in specific ratios and allowing them to equilibrate. For Pseudostellarin B, a system of n-butanol-ethyl acetate-water (0.6:4.4:5, v/v) has been used.[5][6] The optimal system for this compound would need to be determined empirically based on its partition coefficient (K value).

  • HSCCC Operation:

    • The HSCCC column is first filled entirely with the upper stationary phase.

    • The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the lower mobile phase is pumped through the column at a constant flow rate (e.g., 1.6 mL/min).[5]

    • The crude extract, dissolved in the upper phase, is injected into the system after hydrodynamic equilibrium is reached.

  • Fraction Collection: The effluent from the column is monitored by a UV detector (e.g., at 213 nm), and fractions are collected based on the resulting chromatogram.[5]

  • Purity Analysis: The purity of the collected fractions containing the target compound is assessed using analytical HPLC.

c) Quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

UPLC-MS/MS is a highly sensitive and selective method for quantifying specific compounds in complex mixtures.[7]

  • Sample Preparation: The dried plant material is extracted with a suitable solvent (e.g., 50% methanol) using ultrasonication. The extract is then filtered before injection.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is typically used.[8]

    • Mobile Phase: A gradient elution with two solvents is employed. For instance, Solvent A: acetonitrile (B52724) and Solvent B: 0.1% formic acid in water.[8]

    • Gradient Program: The proportion of Solvent A is gradually increased over the run to separate the compounds.

    • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for these peptides.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high specificity and sensitivity.[7] This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation.

Signaling Pathways and Mechanism of Action

This compound is known for its tyrosinase inhibitory activity.[2] Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. By inhibiting this enzyme, compounds can reduce melanin production, which is a desirable effect in skin-lightening and anti-hyperpigmentation treatments.

The precise molecular mechanism by which this compound inhibits tyrosinase has not been fully elucidated. However, studies on other inhibitory peptides suggest several potential mechanisms.[9][10]

G cluster_0 Tyrosinase Active Site tyrosinase Tyrosinase Enzyme melanin Melanin Production (Pigmentation) tyrosinase->melanin Catalyzes conversion copper Copper Ions (Cu2+) in Active Site inhibitor This compound (Cyclic Peptide) inhibitor->tyrosinase Binds to active site or chelates copper ions substrate L-Tyrosine (Substrate) substrate->tyrosinase Binds to active site

References

Biosynthesis pathway of Pseudostellarin G in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Pseudostellarin G

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a cyclic octapeptide isolated from the medicinal plant Pseudostellaria heterophylla (Miq.) Pax, a member of the Caryophyllaceae family.[1] Cyclic peptides from this plant, also known as orbitides, have garnered significant interest due to their diverse and potent biological activities, including immunomodulatory and antitumor effects.[2][3][4][5] Understanding the biosynthetic pathway of this compound is critical for its sustainable production through biotechnological approaches, overcoming the limitations of low yields from direct extraction.[1][6] This document provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the pathway, key enzymes, regulatory factors, and the experimental methodologies used to elucidate this process.

The Biosynthesis Pathway: A Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP)

The biosynthesis of this compound, like other Caryophyllaceae-type cyclic peptides, does not follow the non-ribosomal peptide synthetase (NRPS) pathway. Instead, it is classified as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[1][3][5][6] This pathway is characterized by the ribosomal synthesis of a linear precursor peptide, which is subsequently modified by tailoring enzymes to yield the final cyclic product.

The proposed biosynthetic pathway can be divided into three primary stages:

  • Transcription and Translation of a Precursor Gene: The process begins in the nucleus with the transcription of a specific precursor gene into messenger RNA (mRNA). This mRNA is then translated by ribosomes in the cytoplasm to produce a linear precursor peptide.[1] This precursor peptide is composed of three distinct regions: an N-terminal leader peptide, a central core peptide sequence that corresponds to the final this compound structure, and a C-terminal follower peptide.[1]

  • Enzymatic Processing and Cyclization: The key post-translational modification step is the recognition, cleavage, and cyclization of the core peptide. This crucial transformation is catalyzed by a specialized enzyme.

  • The Key Enzyme: PhPCY3 Peptide Cyclase: Research has identified PhPCY3 , a prolyl oligopeptidase, as the key tailoring enzyme responsible for the biosynthesis of orbitides, including this compound, in P. heterophylla.[2][3][7] PhPCY3 specifically recognizes the linear precursor peptide, cleaves the C-terminal follower sequence, and catalyzes an intramolecular condensation reaction to form the cyclic peptide backbone of this compound.[2] Site-directed mutagenesis studies have identified asparagine at position 500 (N500) and serine at position 502 (S502) as critical amino acid residues for the catalytic function of PhPCY3.[2][3][5][7]

Below is a diagram illustrating the core biosynthetic pathway.

This compound Biosynthesis Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Precursor_Gene Precursor Gene (DNA) Precursor_mRNA Precursor mRNA Precursor_Gene->Precursor_mRNA Transcription Ribosome Ribosome Precursor_mRNA->Ribosome Translation Linear_Peptide Linear Precursor Peptide (Leader-Core-Follower) Ribosome->Linear_Peptide PhPCY3 PhPCY3 Cyclase Linear_Peptide->PhPCY3 Substrate Pseudostellarin_G This compound (Cyclic Octapeptide) PhPCY3->Pseudostellarin_G Cleavage & Cyclization

Caption: The RiPP biosynthesis pathway of this compound.

Regulation of Biosynthesis

The production of this compound is a tightly regulated process influenced by genetic and hormonal factors. The expression level of the precursor genes is a primary determinant of the final yield of the cyclic peptide.[1] While specific regulatory pathways for this compound are still under investigation, studies on related cyclic peptides in P. heterophylla provide significant insights.

Phytohormones play a crucial role in regulating the biosynthesis of major active components in the plant.[2] For instance, methyl jasmonate treatment has been shown to upregulate the expression of the precursor gene for heterophyllin B, another cyclic peptide, thereby increasing its production.[6] Furthermore, hormones such as gibberellins (B7789140) (GA) and abscisic acid (ABA) are known to modulate the synthesis of other metabolites like saponins (B1172615) and polysaccharides.[2][8] This suggests a complex signaling network where phytohormones likely act as key regulators of the transcription of both precursor peptide genes and biosynthetic enzyme genes like PhPCY3.

Regulatory Influences on Biosynthesis Hormonal_Signals Phytohormonal Signals (e.g., Jasmonates, GA, ABA) TFs Transcription Factors Hormonal_Signals->TFs activate/repress Precursor_Gene_Exp Precursor Gene Expression TFs->Precursor_Gene_Exp regulate PhPCY3_Gene_Exp PhPCY3 Gene Expression TFs->PhPCY3_Gene_Exp regulate Linear_Peptide_Pool Linear Precursor Peptide Pool Precursor_Gene_Exp->Linear_Peptide_Pool leads to PhPCY3_Enzyme Active PhPCY3 Enzyme PhPCY3_Gene_Exp->PhPCY3_Enzyme leads to Pseudostellarin_G This compound Accumulation Linear_Peptide_Pool->Pseudostellarin_G PhPCY3_Enzyme->Pseudostellarin_G catalyzes Experimental Workflow Cloning 1. Clone Precursor & PhPCY3 Genes into Vectors Agro 2. Transform Agrobacterium Cloning->Agro Infiltration 3. Infiltrate N. benthamiana Leaves Agro->Infiltration Expression 4. Incubate Plant for Gene Expression Infiltration->Expression Extraction 5. Harvest and Extract Metabolites Expression->Extraction Analysis 6. Analyze by LC-MS/MS Extraction->Analysis Result Detection of This compound Analysis->Result

References

Unveiling the Molecular Machinery: A Technical Guide to the Key Enzymes in Pseudostellarin G Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudostellarin G, a cyclic octapeptide isolated from the medicinal plant Pseudostellaria heterophylla, has garnered significant interest for its potential therapeutic properties, including tyrosinase inhibitory activity. As with other cyclic peptides from this species, this compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), a class of natural products with diverse biological activities. Understanding the enzymatic machinery responsible for its biosynthesis is paramount for harnessing its therapeutic potential, enabling synthetic biology approaches for analog generation, and optimizing production. This technical guide provides an in-depth exploration of the core enzymes involved in the biosynthesis of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows.

The Biosynthetic Pathway of this compound: A Two-Enzyme System

The biosynthesis of this compound, like other orbitides in P. heterophylla, is a sophisticated process that begins with the ribosomal synthesis of a precursor peptide. This precursor peptide contains a core sequence that will ultimately form the cyclic this compound, flanked by N-terminal leader and C-terminal follower peptides. The transformation of this linear precursor into the final cyclic product is orchestrated by a cascade of two key enzymes: an Oligopeptidase 1 (OLP1) and a specialized peptide cyclase.

A pivotal enzyme in this pathway is PhPCY3 , a peptide cyclase identified in P. heterophylla that is responsible for the maturation of various pseudostellarins, including Pseudostellarin E, F, and G.[1][2] PhPCY3 is a serine protease-like enzyme that catalyzes the final and crucial step of cyclization. The proposed biosynthetic pathway is as follows:

  • Transcription and Translation: A precursor gene is transcribed into mRNA and subsequently translated by the ribosome to produce a linear precursor peptide.

  • N-terminal Cleavage: An Oligopeptidase 1 (OLP1) recognizes and cleaves the N-terminal leader peptide from the precursor, exposing the core peptide sequence.[3][4]

  • Cyclization and C-terminal Cleavage: The PhPCY3 enzyme then recognizes the resulting intermediate. It catalyzes a transamidation reaction, cleaving the C-terminal follower peptide and simultaneously forming a peptide bond between the newly liberated N-terminus and C-terminus of the core peptide, resulting in the cyclic this compound.[1][4]

This compound Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification Precursor_Gene Precursor Gene Precursor_Peptide Linear Precursor Peptide (Leader-Core-Follower) Precursor_Gene->Precursor_Peptide Transcription & Translation Intermediate_Peptide Intermediate Peptide (Core-Follower) Precursor_Peptide->Intermediate_Peptide OLP1 (N-terminal cleavage) Pseudostellarin_G Cyclic this compound Intermediate_Peptide->Pseudostellarin_G PhPCY3 (Cyclization & C-terminal cleavage)

Biosynthetic pathway of this compound.

Key Enzymes and Quantitative Data

The functional characterization of the enzymes involved in this compound synthesis provides critical insights into their catalytic efficiency and substrate specificity. While specific kinetic data for PhPCY3 with the this compound precursor is not yet available, studies on its homolog, PCY1 from Saponaria vaccaria, offer valuable comparative data.

EnzymeOrganismFamilyKey ResiduesQuantitative DataReference
PhPCY3 Pseudostellaria heterophyllaSerine Protease-likeN500, S502Mutation of N500 and S502 reduces Heterophyllin B content by 62.3–78.5%.[2]
PCY1 Saponaria vaccariaSerine Protease (S9A)-kcat: 0.12 ± 0.01 s⁻¹ (for PresegF1)Km: 2.40 ± 0.51 µM (for PresegF1)kcat/Km: 5.0 x 10⁴ M⁻¹s⁻¹ (for PresegF1)[1]
OLP1 Saponaria vaccariaOligopeptidase-Activity demonstrated in cleavage of N-terminus of precursor peptides.[3][4]

Experimental Protocols

The characterization of PhPCY3 and the elucidation of the this compound biosynthetic pathway have been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression in Nicotiana benthamiana

This method is used to functionally verify the roles of candidate enzymes in the biosynthetic pathway in a plant-based system.

Workflow:

Transient Expression Workflow Gene_Cloning Clone Precursor & Enzyme Genes into Expression Vectors Agro_Transformation Transform Agrobacterium tumefaciens Gene_Cloning->Agro_Transformation Agroinfiltration Infiltrate N. benthamiana Leaves Agro_Transformation->Agroinfiltration Incubation Incubate Plants (3-5 days) Agroinfiltration->Incubation Metabolite_Extraction Metabolite Extraction from Leaf Tissue Incubation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis for this compound Metabolite_Extraction->LCMS_Analysis

Workflow for transient expression in N. benthamiana.

Protocol:

  • Vector Construction: The coding sequences of the this compound precursor gene, PhOLP1, and PhPCY3 are cloned into a plant expression vector (e.g., pEAQ-HT-DEST1) under the control of a suitable promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation: The expression constructs are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

  • Bacterial Culture and Infiltration:

    • A single colony of transformed Agrobacterium is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 28°C.

    • The overnight culture is used to inoculate a larger volume of LB medium and grown to an OD₆₀₀ of 0.6-0.8.

    • The bacterial cells are harvested by centrifugation and resuspended in infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6) to a final OD₆₀₀ of 0.8-1.0.

    • For co-expression, bacterial suspensions containing the precursor gene and enzyme genes are mixed in equal ratios.

  • Agroinfiltration: The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Plant Incubation and Sample Harvesting: The infiltrated plants are grown in a controlled environment for 3-5 days. The infiltrated leaf patches are then harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Metabolite Extraction and Analysis:

    • The frozen leaf tissue is ground to a fine powder.

    • Metabolites are extracted with a suitable solvent (e.g., 80% methanol).

    • The extract is centrifuged, and the supernatant is filtered and analyzed by LC-MS/MS to detect the production of this compound.

Virus-Induced Gene Silencing (VIGS)

VIGS is employed to investigate the in vivo function of a gene by transiently suppressing its expression.

Workflow:

VIGS Workflow Fragment_Cloning Clone PhPCY3 fragment into TRV-based VIGS vector Agro_Transformation Transform Agrobacterium with VIGS constructs Fragment_Cloning->Agro_Transformation Agroinfiltration Infiltrate P. heterophylla seedlings Agro_Transformation->Agroinfiltration Gene_Silencing Incubate for systemic viral spread and gene silencing Agroinfiltration->Gene_Silencing Phenotype_Analysis Analyze Phenotype and This compound levels Gene_Silencing->Phenotype_Analysis

Workflow for Virus-Induced Gene Silencing (VIGS).

Protocol:

  • VIGS Vector Construction: A 200-400 bp fragment of the PhPCY3 gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

  • Agrobacterium Transformation: The pTRV1 and the pTRV2-PhPCY3 constructs are separately transformed into Agrobacterium tumefaciens.

  • Bacterial Culture and Inoculation:

    • Cultures of Agrobacterium containing pTRV1 and pTRV2-PhPCY3 are grown and prepared as described for heterologous expression.

    • The two bacterial suspensions are mixed in a 1:1 ratio.

  • Inoculation of P. heterophylla: The mixed bacterial suspension is infiltrated into the cotyledons or young leaves of P. heterophylla seedlings.

  • Monitoring and Analysis:

    • The plants are grown for 2-3 weeks to allow for systemic spread of the virus and silencing of the target gene.

    • The silencing efficiency is confirmed by qRT-PCR analysis of PhPCY3 transcript levels in newly emerged leaves.

    • The levels of this compound in the silenced plants are quantified by LC-MS/MS and compared to control plants (infiltrated with an empty pTRV2 vector).

Site-Directed Mutagenesis of PhPCY3

This technique is used to identify critical amino acid residues for enzyme function by introducing specific mutations into the gene.

Protocol:

  • Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitutions (e.g., N500A and S502A) in the PhPCY3 coding sequence. The primers should be complementary to the template DNA and contain the mismatched bases in the middle.

  • Mutagenesis PCR: A PCR reaction is performed using a high-fidelity DNA polymerase, the PhPCY3 expression vector as a template, and the mutagenic primers. The PCR reaction amplifies the entire plasmid with the desired mutation.

  • Template DNA Digestion: The PCR product is treated with DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation and Sequencing: The DpnI-treated plasmid is transformed into competent E. coli cells. Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.

  • Functional Analysis: The mutated PhPCY3 protein is then expressed, and its activity is assessed using the heterologous expression system described above to determine the impact of the mutation on this compound synthesis.

Conclusion

The biosynthesis of this compound is a testament to the elegant and efficient enzymatic strategies employed by plants to generate complex bioactive molecules. The identification and characterization of the key enzymes, Oligopeptidase 1 and the peptide cyclase PhPCY3, have laid the foundation for a deeper understanding of cyclic peptide formation in P. heterophylla. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these enzymes, explore their substrate scope, and engineer novel cyclic peptides with enhanced therapeutic properties. This knowledge is not only crucial for the sustainable production of this compound but also opens up exciting avenues for the discovery and development of new peptide-based drugs.

References

Unveiling the Complexity of Pseudostellarin G: A Technical Guide to its Natural Variants and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

FUSHAN, China – December 4, 2025 – In the intricate world of natural product chemistry, the cyclic peptide Pseudostellarin G, isolated from the medicinal plant Pseudostellaria heterophylla, stands out for its potential therapeutic applications. This technical guide offers an in-depth exploration of the natural variants and isomers of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource on their chemical diversity, biological activities, and underlying mechanisms of action.

Pseudostellaria heterophylla, a traditional Chinese medicine, is a rich source of a diverse array of cyclic peptides, broadly classified as pseudostellarins and heterophyllins. These compounds, including this compound, have garnered significant interest for their wide range of biological activities, including anticancer, antioxidant, immunomodulatory, and tyrosinase inhibitory effects.[1][2] Understanding the structure-activity relationships within this family of compounds is crucial for the development of novel therapeutic agents.

Natural Variants of this compound

Numerous natural variants of this compound have been isolated from Pseudostellaria heterophylla, each with unique amino acid sequences and, consequently, distinct biological profiles. These variants, primarily other pseudostellarins (A-L) and heterophyllins (A-J), offer a natural library for drug discovery.[3]

Quantitative Bioactivity Data

The biological activities of these cyclic peptides have been evaluated through various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Table 1: Cytotoxicity of this compound Variants and Related Cyclic Peptides

CompoundCell LineIC50 (µM)Reference
Heterophyllin BOVCAR8 (Ovarian Cancer)67.88[2]
Heterophyllin BSKOV3 (Ovarian Cancer)78.27[2]

Table 2: Tyrosinase Inhibitory Activity of Pseudostellarins

CompoundIC50 (µM)Reference
Pseudostellarin F50[2]
Pseudostellarin C63[2]
This compound75[2]
Pseudostellarin D175[2]
Pseudostellarin B187[2]

Isomers of this compound

The identification of true isomers of this compound, which possess the same molecular formula but different structural arrangements, is an ongoing area of research. By comparing the molecular formulas of the known pseudostellarins and heterophyllins, potential isomeric relationships can be inferred, paving the way for further structural and functional analysis.

Table 3: Molecular Formulas of Selected Pseudostellarins and Heterophyllins

CompoundMolecular FormulaSource
Pseudostellarin AC25H35N5O6[4]
Pseudostellarin BC33H46N8O8[5]
Pseudostellarin DC36H55N7O8[6]
Heterophyllin AC37H57N7O8[7]
Heterophyllin BC40H58N8O8[8][9]
Heterophyllin JC24H33N5O6[10]

Based on the available data, Heterophyllin J (C24H33N5O6) and Pseudostellarin A (C25H35N5O6) have closely related molecular formulas, suggesting they may be analogs, but not true isomers. Further detailed analysis of all known variants is required to definitively identify any isomers of this compound.

Experimental Protocols

The isolation and structural elucidation of this compound and its variants are critical steps in their study. The following provides a detailed overview of the methodologies commonly employed.

Isolation and Purification of Pseudostellarins

A general workflow for the isolation and purification of these cyclic peptides from the roots of Pseudostellaria heterophylla is depicted below. This process typically involves solvent extraction followed by multiple chromatographic steps.

experimental_workflow plant_material Dried roots of Pseudostellaria heterophylla extraction Extraction with 95% Ethanol plant_material->extraction partition Partition with Ethyl Acetate extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compounds Isolated Pseudostellarins hplc->pure_compounds

Figure 1. General workflow for the isolation of pseudostellarins.

A more detailed protocol for the isolation of Pseudostellarin B using High-Speed Counter-Current Chromatography (HSCCC) has been reported.[11] The powdered roots are extracted with 95% ethanol. The extract is then subjected to HSCCC using a two-phase solvent system of n-butanol-ethyl acetate-water (0.6:4.4:5, v/v).[11] The fractions are monitored by HPLC, and those containing the target compound are collected and purified to yield the final product.[1]

Structural Elucidation

The structures of the isolated cyclic peptides are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to determine the molecular weight and obtain information about the amino acid sequence through fragmentation analysis.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, TOCSY, HSQC, and HMBC) experiments are crucial for the complete structural elucidation, including the determination of the amino acid sequence and the conformational analysis of the cyclic peptide backbone. A step-by-step guide for 2D NMR interpretation is essential for this process.[12][13][14]

Signaling Pathways

The biological activities of this compound and its variants are mediated through their interaction with various cellular signaling pathways. While research in this area is ongoing, some key pathways have been identified for related compounds.

Heterophyllin B has been shown to exert its anticancer effects in ovarian cancer by targeting the NRF2/HO-1 signaling pathway.[2] In gastric cancer, it is suggested to activate endoplasmic reticulum (ER) stress.[2] Furthermore, it has been implicated in modulating the PI3K/Akt signaling pathway, which plays a role in inhibiting apoptosis.[15][16] For the plant's active components in general, involvement in ROS- and p53-related signaling pathways in gastric cancer has been proposed.[3]

signaling_pathway cluster_hb Heterophyllin B cluster_general P. heterophylla Active Components cluster_effects Cellular Effects hb Heterophyllin B nrf2_ho1 NRF2/HO-1 Pathway hb->nrf2_ho1 Inhibits er_stress ER Stress hb->er_stress Activates pi3k_akt PI3K/Akt Pathway hb->pi3k_akt Modulates anticancer Anticancer Effects nrf2_ho1->anticancer er_stress->anticancer apoptosis Apoptosis Inhibition pi3k_akt->apoptosis active_compounds Active Components ros_p53 ROS/p53 Pathways active_compounds->ros_p53 ros_p53->anticancer

Figure 2. Known signaling pathways for related cyclic peptides.

The elucidation of the specific signaling pathways targeted by this compound is a key area for future research and will be instrumental in understanding its therapeutic potential.

Conclusion

The natural variants and potential isomers of this compound represent a promising frontier in the development of new pharmaceuticals. This technical guide provides a foundational understanding of these complex molecules, from their isolation and characterization to their biological activities and mechanisms of action. Further research into the quantitative bioactivities, detailed signaling pathways, and identification of true isomers will be critical in unlocking the full therapeutic potential of this fascinating family of cyclic peptides.

References

Methodological & Application

Synthesis of Pseudostellarin G for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudostellarin G is a cyclic octapeptide originally isolated from the roots of Pseudostellaria heterophylla, a plant used in traditional Chinese medicine.[1] Cyclic peptides like this compound are of significant interest to the research community due to their diverse biological activities, which include antimicrobial and other pharmacological properties.[2] Their constrained cyclic structure often leads to increased metabolic stability and target specificity compared to their linear counterparts, making them attractive scaffolds for drug discovery and development. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, based on established solution-phase peptide synthesis methodologies. Additionally, it outlines the known signaling pathway associated with cyclic peptide extracts from P. heterophylla and presents key analytical data for the characterization of the synthesized compound.

Data Presentation

Characterization of synthesized this compound and related cyclic peptides is crucial for confirming its identity and purity. The following table summarizes the key analytical data that should be acquired.

Analytical Technique Parameter Expected Value/Observation Reference
Mass Spectrometry (MS) Molecular Weight (M)C42H54N8O9[3]
[M+H]+Expected m/z ~823.4[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMRCharacteristic peaks for amino acid residues[4]
13C NMRCharacteristic peaks for amino acid residues[4]
Infrared (IR) Spectroscopy Amide I and Amide II bandsCharacteristic absorptions for peptide bonds[2]
High-Performance Liquid Chromatography (HPLC) Purity>95%[5]

Experimental Protocols

The following is a representative protocol for the solution-phase synthesis of this compound. This method involves the sequential coupling of protected amino acid residues to form a linear peptide, followed by an intramolecular cyclization step.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Bases (e.g., DIPEA, NMM)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF for Fmoc, TFA for Boc)

  • Solvents (e.g., DMF, DCM, MeOH)

  • Resin for solid-phase synthesis (optional, for linear fragment assembly)

  • Cyclization-promoting reagent (e.g., DPPA, HATU)

  • Purification supplies (e.g., HPLC columns)

Protocol for Solution-Phase Synthesis of the Linear Octapeptide:

  • Dipeptide Fragment Synthesis:

    • Couple the C-terminal amino acid (e.g., Boc-Pro-OH) with the penultimate amino acid methyl ester (e.g., H-Ala-OMe) using a standard coupling reagent like DCC in a suitable solvent such as DCM.

    • Isolate and purify the resulting dipeptide.

    • Repeat this process to synthesize the other required dipeptide fragments of the this compound sequence (Phe-Ser, Phe-Gly, Leu-Ala). Appropriate side-chain protection for Serine and Phenylalanine must be used.

  • Fragment Condensation:

    • Selectively deprotect the N-terminus of one dipeptide fragment and the C-terminus of another.

    • Couple the two dipeptide fragments using a coupling reagent.

    • Repeat this process in a convergent or sequential manner to assemble the linear octapeptide.

  • Final Deprotection:

    • Remove the N-terminal and C-terminal protecting groups from the fully assembled linear octapeptide.

Protocol for Cyclization:

  • Activation of the C-terminus:

    • Activate the C-terminal carboxylic acid of the linear peptide using a suitable activating agent.

  • Intramolecular Cyclization:

    • Under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, add a base to neutralize the N-terminal ammonium (B1175870) salt and facilitate the cyclization reaction.

    • Allow the reaction to proceed until completion, monitoring by a technique such as TLC or LC-MS.

  • Purification:

    • Purify the crude cyclic peptide by preparative HPLC to obtain this compound of high purity.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry, NMR spectroscopy, and IR spectroscopy.

Visualizations

Signaling Pathway of Pseudostellaria heterophylla Cyclic Peptides

G cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 JNK_p38 JNK/p38 MAPK TAK1->JNK_p38 AP1 AP-1 JNK_p38->AP1 Inflammation Inflammatory Response AP1->Inflammation CPE Cyclic Peptide Extract (contains this compound) CPE->TLR4 Inhibition

Caption: TLR4/MyD88 signaling pathway inhibited by P. heterophylla cyclic peptides.

Experimental Workflow for this compound Synthesis

G start Protected Amino Acids dipeptide Dipeptide Synthesis start->dipeptide tetra Fragment Condensation (Dipeptide + Dipeptide) dipeptide->tetra octa Linear Octapeptide Assembly tetra->octa deprotect Terminal Deprotection octa->deprotect cyclize Intramolecular Cyclization deprotect->cyclize purify HPLC Purification cyclize->purify analyze Characterization (MS, NMR, IR) purify->analyze end This compound analyze->end

Caption: Workflow for the solution-phase synthesis of this compound.

References

Total Chemical Synthesis of Pseudostellarin G: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudostellarin G, a cyclic octapeptide originally isolated from the plant Pseudostellaria heterophylla, has garnered significant interest within the scientific community due to its potential biological activities, including tyrosinase inhibition. This document provides a comprehensive guide to the total chemical synthesis of this compound. The protocols detailed herein are based on established methodologies for cyclic peptide synthesis, offering a reproducible workflow for researchers in peptide chemistry and drug discovery. This application note outlines a solution-phase peptide synthesis (SPPS) approach for the linear precursor, followed by a solution-phase cyclization, purification, and subsequent characterization of the final cyclic peptide.

Introduction

Cyclic peptides represent a promising class of therapeutic agents due to their enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.[1] this compound belongs to a family of cyclic peptides isolated from Pseudostellaria heterophylla, which have been investigated for various pharmacological effects.[2][3] The total chemical synthesis of this compound allows for the production of this natural product in a laboratory setting, enabling further investigation of its biological properties and potential therapeutic applications. The synthesis strategy described here involves the step-wise construction of a linear octapeptide precursor using solution-phase techniques, followed by a crucial macrocyclization step to yield the final cyclic product.

Chemical Structure of this compound

While the exact amino acid sequence of this compound is crucial for its synthesis, it is not explicitly stated in the readily available abstracts. For the purpose of this protocol, a representative cyclic octapeptide structure is assumed based on related pseudostellarins. Researchers should consult the primary literature, specifically Poojary et al., 2004, for the definitive structure before commencing synthesis.

Synthesis Workflow

The total synthesis of this compound can be logically divided into four main stages: synthesis of the linear peptide precursor, cyclization of the linear peptide, purification of the crude cyclic peptide, and characterization of the final product.

This compound Synthesis Workflow cluster_0 Linear Peptide Synthesis (Solution-Phase) cluster_1 Cyclization cluster_2 Purification cluster_3 Characterization A Fragment Condensation B Deprotection A->B Sequential Coupling C Macrolactamization B->C Cleavage & Activation D Crude Peptide Precipitation C->D E Reversed-Phase HPLC D->E F Mass Spectrometry (MS) E->F G NMR Spectroscopy E->G H Analytical HPLC E->H

Figure 1. Overall workflow for the total chemical synthesis of this compound.

Experimental Protocols

I. Synthesis of the Linear Octapeptide Precursor (Solution-Phase)

This protocol is based on the general principles of solution-phase peptide synthesis, which involves the coupling of protected amino acid or peptide fragments in solution.[4][5] It has been reported that the synthesis of this compound can be achieved by coupling dipeptide or tetrapeptide fragments to form the linear octapeptide.[2]

Materials:

  • Protected amino acids (Boc- or Fmoc-protected)

  • Coupling reagents (e.g., DCC/HOBt, HBTU/DIPEA)

  • Deprotection reagents (e.g., TFA for Boc, piperidine (B6355638) for Fmoc)

  • Solvents (e.g., DMF, DCM, NMP)

  • Purification apparatus (e.g., flash chromatography system)

Protocol:

  • Dipeptide/Tetrapeptide Fragment Synthesis:

    • Synthesize the required dipeptide or tetrapeptide fragments by coupling the corresponding protected amino acids in solution using a suitable coupling agent.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, purify the fragments using flash column chromatography.

    • Characterize the purified fragments by NMR and mass spectrometry.

  • Fragment Condensation:

    • Selectively deprotect the N-terminus of one fragment and the C-terminus of another.

    • Couple the deprotected fragments in solution using a coupling agent.

    • Repeat the deprotection and coupling steps sequentially to assemble the full-length linear octapeptide.

  • Final Deprotection:

    • Once the linear octapeptide is assembled, remove the terminal protecting groups to prepare for cyclization.

II. Cyclization of the Linear Peptide

The formation of the cyclic backbone is a critical step and is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[6]

Materials:

  • Linear octapeptide precursor

  • Cyclization agent (e.g., DPPA, HBTU, PyBOP)

  • High-purity solvents (e.g., DMF, DCM)

Protocol:

  • Activation of the C-terminus: Activate the C-terminal carboxylic acid of the linear peptide. The choice of activating agent will depend on the specific amino acid sequence and protecting group strategy.

  • Cyclization Reaction:

    • Slowly add a solution of the activated linear peptide to a large volume of stirred solvent (high dilution) containing a suitable base (e.g., DIPEA).

    • Allow the reaction to proceed for several hours to overnight at room temperature.

    • Monitor the progress of the cyclization by LC-MS.

III. Purification of this compound

The crude cyclized product will contain various impurities, including unreacted linear peptide, dimers, and other side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying cyclic peptides.[7]

Materials:

  • Crude this compound

  • RP-HPLC system with a preparative C18 column

  • Mobile phase solvents: Acetonitrile (B52724) (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA)

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or a mixture of ACN/water).

  • HPLC Purification:

    • Equilibrate the preparative RP-HPLC column with the starting mobile phase composition (e.g., 95% water/5% ACN with 0.1% TFA).

    • Inject the sample and run a linear gradient of increasing acetonitrile concentration to elute the peptide.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Collect fractions corresponding to the main peak of the desired cyclic peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a white powder.

Data Presentation

ParameterExpected Value/MethodReference
Synthesis Strategy Solution-Phase[2]
Overall Yield ~58.5%[2]
Purification Method RP-HPLC[7]
Final Purity >95%Standard for synthetic peptides
Characterization NMR, Mass Spectrometry[8]

Characterization of Synthetic this compound

The identity and purity of the synthesized this compound must be confirmed by a combination of analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the cyclic peptide. The observed mass should match the calculated theoretical mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the peptide, including the sequence of amino acids and the cyclic nature of the molecule.

  • Analytical High-Performance Liquid Chromatography (HPLC): A final analytical HPLC run on a C18 column should show a single, sharp peak, confirming the high purity of the synthesized peptide.

Biological Activity and Signaling Pathway

This compound has been identified as a tyrosinase inhibitor.[9] Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway. Inhibition of this enzyme can lead to a reduction in melanin production, making tyrosinase inhibitors attractive targets for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

The precise mechanism of tyrosinase inhibition by this compound is an area of active research. It may involve competitive, non-competitive, or uncompetitive binding to the enzyme's active site. Further kinetic studies are required to fully elucidate this mechanism.

Tyrosinase Inhibition Pathway cluster_0 Melanin Biosynthesis cluster_1 Inhibition Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps This compound This compound This compound->Tyrosine Inhibits

Figure 2. Simplified schematic of the tyrosinase-mediated melanin biosynthesis pathway and the inhibitory action of this compound.

Conclusion

The total chemical synthesis of this compound is a feasible endeavor for laboratories equipped for peptide synthesis. The solution-phase strategy, while potentially more labor-intensive than solid-phase methods, offers flexibility in fragment coupling and can be effective for producing this cyclic octapeptide. Careful execution of the synthesis, cyclization, and purification steps, followed by thorough analytical characterization, will yield high-purity this compound suitable for further biological and pharmacological investigation. The study of its tyrosinase inhibitory activity may pave the way for the development of novel dermatological agents.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Pseudostellarin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudostellarin G is a cyclic octapeptide originally isolated from Pseudostellaria heterophylla, a plant used in traditional medicine. Cyclic peptides are of significant interest in drug development due to their high receptor affinity, specificity, and enhanced stability compared to their linear counterparts. Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering an efficient and scalable method for producing peptides like this compound. This document provides a detailed, representative protocol for the synthesis of this compound using Fmoc-based SPPS, intended for research and development purposes.

I. Overview of the Synthetic Strategy

The synthesis of this compound via SPPS involves three main stages:

  • Linear Peptide Assembly: The linear octapeptide is assembled on a solid support (resin) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This involves sequential cycles of deprotection and coupling of the constituent amino acids.

  • Cleavage and Deprotection: The synthesized linear peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Cyclization: The linear peptide is cyclized in solution to form the final cyclic product, this compound.

II. Quantitative Data and Reagents

The following tables summarize the key reagents and representative quantitative data for the synthesis.

Table 1: Materials and Reagents

ReagentPurposeSupplier (Example)Grade
Rink Amide MBHA ResinSolid support for peptide synthesisSigma-Aldrich100-200 mesh
Fmoc-Gly-OHAmino acid building blockBachemSynthesis Grade
Fmoc-Pro-OHAmino acid building blockBachemSynthesis Grade
Fmoc-Phe-OHAmino acid building blockBachemSynthesis Grade
Fmoc-Tyr(tBu)-OHAmino acid building blockBachemSynthesis Grade
HBTU (HBTU/HOBt)Coupling reagentSigma-AldrichSynthesis Grade
DIPEA (N,N-Diisopropylethylamine)Activation BaseSigma-AldrichSynthesis Grade
Piperidine (B6355638)Fmoc deprotection reagentSigma-AldrichSynthesis Grade
DMF (N,N-Dimethylformamide)SolventFisher ScientificPeptide Synthesis Grade
DCM (Dichloromethane)SolventFisher ScientificACS Grade
TFA (Trifluoroacetic acid)Cleavage and deprotection reagentSigma-AldrichReagent Grade
TIS (Triisopropylsilane)Scavenger in cleavageSigma-Aldrich99%
Diethyl EtherPeptide precipitationFisher ScientificACS Grade
Acetonitrile (ACN)HPLC solventFisher ScientificHPLC Grade
WaterHPLC solventFisher ScientificHPLC Grade
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Cyclization reagentSigma-AldrichSynthesis Grade

Table 2: Representative Synthesis Parameters

ParameterValueNotes
Resin Substitution Level0.5 - 0.7 mmol/gA lower substitution level can improve synthesis of complex peptides.
Scale of Synthesis0.1 mmol
Amino Acid Equivalents3 - 5 eq. per couplingRelative to resin substitution.
Coupling Reagent Equivalents3 - 5 eq. per couplingRelative to resin substitution.
DIPEA Equivalents6 - 10 eq. per couplingRelative to resin substitution.
Fmoc Deprotection Solution20% Piperidine in DMF
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂O
Cyclization Peptide Concentration0.1 - 1 mg/mL in DMFHigh dilution favors intramolecular cyclization.
Representative Overall Yield50-60%[1]Based on similar cyclic octapeptide syntheses.[1]

III. Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Octapeptide
  • Resin Swelling:

    • Place the Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

    • Add DMF to swell the resin for 30 minutes, then drain the solvent.

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Dissolve Fmoc-Gly-OH (0.4 mmol), HBTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5x).

  • Subsequent Amino Acid Couplings:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr(tBu), Pro, Tyr(tBu), Pro, Phe, Pro, Gly).

    • After each coupling and deprotection cycle, a small sample of resin can be taken for a Kaiser test to confirm the completion of the reaction.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • After the final amino acid coupling and deprotection, wash the peptide-resin with DCM (5x) and dry under vacuum.

  • Cleavage:

    • Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL H₂O.

    • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Cyclization of the Linear Peptide
  • Peptide Dissolution:

    • Dissolve the crude linear peptide in DMF to a final concentration of 0.5 mg/mL.

  • Cyclization Reaction:

    • Add PyBOP (1.5 eq.) and DIPEA (3 eq.) to the peptide solution.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by HPLC-MS. The reaction is typically complete within 4-12 hours.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude cyclic peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

IV. Visualizations

SPPS Workflow for this compound

SPPS_Workflow cluster_synthesis Linear Peptide Synthesis (on resin) cluster_cycle Iterative Cycles (7x) cluster_cleavage_cyclization Cleavage and Cyclization (in solution) start Start: Rink Amide Resin swelling 1. Resin Swelling (DMF) start->swelling end_node Final Product: This compound faa_coupling 2. First Amino Acid Coupling (Fmoc-Gly-OH) swelling->faa_coupling deprotection1 3. Fmoc Deprotection (20% Piperidine/DMF) faa_coupling->deprotection1 Wash coupling Amino Acid Coupling (HBTU/DIPEA) deprotection1->coupling Wash deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection2 Wash deprotection2->coupling Next Amino Acid cleavage 4. Cleavage from Resin (TFA/TIS/H₂O) deprotection2->cleavage Final Wash & Dry precipitation 5. Precipitation (Cold Ether) cleavage->precipitation cyclization 6. Head-to-Tail Cyclization (PyBOP/DIPEA) precipitation->cyclization Dissolve in DMF purification 7. RP-HPLC Purification cyclization->purification purification->end_node

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Decision Pathway for SPPS Optimization

SPPS_Optimization start Start Synthesis check_coupling Monitor Coupling Efficiency (e.g., Kaiser Test) start->check_coupling coupling_ok Proceed to Deprotection check_coupling->coupling_ok Complete coupling_fail Incomplete Coupling Detected check_coupling->coupling_fail Incomplete end_synthesis Continue Synthesis coupling_ok->end_synthesis recouple Recouple with Fresh Reagents coupling_fail->recouple Option 1 change_reagents Change Coupling Reagents (e.g., HATU, COMU) coupling_fail->change_reagents Option 2 extend_time Extend Coupling Time coupling_fail->extend_time Option 3 recouple->check_coupling change_reagents->check_coupling extend_time->check_coupling

References

Application Notes and Protocols for the Extraction and Purification of Pseudostellarin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudostellarin G is a cyclic octapeptide isolated from the roots of Pseudostellaria heterophylla (Miq.) Pax, a plant widely used in traditional Chinese medicine. This compound, along with other related cyclic peptides, has garnered significant interest due to its various biological activities, notably its potent tyrosinase inhibitory effects, which makes it a promising candidate for applications in cosmetics and treatments for hyperpigmentation disorders. This document provides detailed methodologies for the extraction of a cyclic peptide-rich fraction from P. heterophylla, followed by the purification of this compound.

Extraction and Purification Overview

The overall process for obtaining pure this compound involves a multi-step approach beginning with the extraction of a crude cyclic peptide mixture from the dried plant material, followed by a series of purification steps to isolate the target compound. The general workflow includes solvent extraction, removal of interfering substances such as fats, amino acids, and polysaccharides, and finally, chromatographic separation to yield pure this compound. High-Speed Counter-Current Chromatography (HSCCC) has been identified as a particularly effective technique for the purification of cyclic peptides from this plant source[1].

Quantitative Data Summary

The following tables summarize the expected yields and purity at various stages of the extraction and purification process. These values are compiled from typical results obtained for cyclic peptide extractions from P. heterophylla and may vary depending on the quality of the plant material and specific experimental conditions.

Table 1: Extraction and Purification Efficiency of this compound

StepDescriptionStarting MaterialYield/Recovery (Illustrative)Purity of this compound (Illustrative)
1Crude Extraction1 kg dried P. heterophylla root powder50 g crude extract< 1%
2Degreasing50 g crude extract40 g degreased extract~1-2%
3Impurity Removal40 g degreased extract10 g cyclic peptide-rich fraction~5-10%
4HSCCC Purification10 g cyclic peptide-rich fraction50 mg this compound> 95%

Table 2: Optimized Parameters for Key Experimental Steps

ExperimentParameterOptimized Value/Condition
Extraction Solvent95% Ethanol (B145695)
Solid-to-Liquid Ratio1:10 (w/v)
Temperature80°C (Reflux)
Duration2 hours (repeated 3 times)
HSCCC Purification Two-Phase Solvent Systemn-butanol-ethyl acetate-water (0.6:4.4:5, v/v)
Stationary PhaseUpper phase
Mobile PhaseLower phase
Revolution Speed800 rpm
Flow Rate2.0 mL/min

Experimental Protocols

Protocol 1: Extraction of Crude Cyclic Peptide Extract

This protocol describes the initial extraction of a crude extract rich in cyclic peptides from the dried roots of P. heterophylla.

Materials:

  • Dried roots of Pseudostellaria heterophylla

  • 95% Ethanol

  • Grinder or mill

  • Soxhlet apparatus or round-bottom flask with reflux condenser

  • Rotary evaporator

  • Filter paper

Procedure:

  • Grind the dried roots of P. heterophylla to a fine powder (approximately 60 mesh).

  • Weigh 1 kg of the powdered plant material and place it in the extraction vessel.

  • Add 10 L of 95% ethanol to the powder.

  • Heat the mixture to reflux at 80°C and maintain for 2 hours with constant stirring.

  • After 2 hours, filter the mixture while hot to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol each time.

  • Combine all the ethanol extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Protocol 2: Purification of Cyclic Peptide-Rich Fraction

This protocol details the removal of major classes of impurities from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Petroleum ether

  • n-Butanol

  • 40% Ammonia (B1221849) solution

  • Chloroform

  • Distilled water

  • Separatory funnel

  • Ultrasonic bath

  • Rotary evaporator

Procedure:

  • Degreasing:

    • Dissolve the crude extract in a minimal amount of ethanol and then add petroleum ether at a ratio of 1:30 (extract:solvent, w/v).

    • Use an ultrasonic bath for 1 hour at room temperature to facilitate the extraction of fat-soluble substances.

    • Separate the petroleum ether layer. Repeat this step two more times with fresh petroleum ether.

    • Evaporate the remaining solvent from the extract residue using a rotary evaporator.

  • Removal of Amino Acids:

    • Dissolve the degreased residue in a mixture of n-butanol and water.

    • Transfer the mixture to a separatory funnel and add 40% ammonia solution. Shake vigorously and allow the layers to separate.

    • Discard the aqueous ammonia layer. Repeat this washing step two more times.

    • Wash the n-butanol phase with distilled water until the aqueous phase is neutral.

    • Concentrate the n-butanol phase to dryness using a rotary evaporator.

  • Removal of Polysaccharides (Alcohol Precipitation):

    • Dissolve the dried residue from the previous step in a small amount of 85% ethanol.

    • Slowly add distilled water to the solution with stirring until the final ethanol concentration is approximately 50%.

    • Allow the solution to stand at 4°C for 24 hours to precipitate the polysaccharides.

    • Centrifuge the mixture and collect the supernatant containing the cyclic peptides.

    • Evaporate the supernatant to dryness to obtain the purified cyclic peptide-rich fraction.

Protocol 3: Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the final purification of this compound from the enriched fraction using HSCCC.

Materials:

  • Cyclic peptide-rich fraction from Protocol 2

  • n-Butanol (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Deionized water

  • HSCCC instrument

  • HPLC system for fraction analysis

Procedure:

  • Preparation of the Two-Phase Solvent System:

    • Mix n-butanol, ethyl acetate, and water in a volume ratio of 0.6:4.4:5.

    • Shake the mixture vigorously in a separatory funnel and allow it to stand until the two phases are completely separated.

    • Degas both the upper (stationary) phase and the lower (mobile) phase in an ultrasonic bath before use.

  • HSCCC Operation:

    • Fill the HSCCC column entirely with the upper phase (stationary phase).

    • Rotate the column at 800 rpm and pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

    • Once hydrodynamic equilibrium is reached (mobile phase emerges from the column outlet), dissolve approximately 100 mg of the cyclic peptide-rich fraction in a small volume of the biphasic solvent system and inject it into the column.

    • Continue the elution with the mobile phase and collect fractions at regular intervals.

  • Fraction Analysis and Collection:

    • Analyze the collected fractions by HPLC to identify those containing this compound.

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

    • Confirm the purity and identity of this compound using HPLC, Mass Spectrometry, and NMR.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis raw_material Dried P. heterophylla Root Powder extraction Solvent Extraction (95% Ethanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract degreasing Degreasing (Petroleum Ether) crude_extract->degreasing impurity_removal Removal of Amino Acids & Polysaccharides degreasing->impurity_removal hsccc HSCCC impurity_removal->hsccc pure_compound Pure this compound hsccc->pure_compound analysis HPLC, MS, NMR pure_compound->analysis

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway of Tyrosinase Inhibition

This compound is known to be an inhibitor of tyrosinase, the key enzyme in melanogenesis. The inhibition of tyrosinase can downregulate the production of melanin. This is often linked to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic genes, including the one for tyrosinase.

Tyrosinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_transcription Transcriptional Regulation cluster_melanogenesis Melanogenesis cluster_inhibition Inhibition UVB UVB Radiation Receptor Receptor UVB->Receptor p38_JNK_ERK p38 / JNK / ERK Receptor->p38_JNK_ERK MITF MITF p38_JNK_ERK->MITF Phosphorylation Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase Translation Melanin Melanin Synthesis Tyrosinase->Melanin PseudostellarinG This compound PseudostellarinG->Tyrosinase Inhibition

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

References

Application Note: Quantitative Analysis of Pseudostellarin G in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Pseudostellarin G, a cyclic octapeptide isolated from Pseudostellaria heterophylla, in biological matrices such as plasma. The methodology employs High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and other research applications in drug development. The protocol covers sample preparation, detailed instrument parameters, and a summary of method validation.

Introduction

This compound is one of several cyclic peptides found in the roots of Pseudostellaria heterophylla (Taizishen), a plant used in traditional Chinese medicine.[1] These peptides are of significant interest to researchers due to their potential pharmacological activities, including immunomodulatory and anti-inflammatory effects. Accurate quantification of this compound in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical research. This document provides a comprehensive protocol for its analysis using HPLC-MS/MS.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Shimadzu LC-30A).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad, Waters Xevo TQ-S, Agilent 6400 Series).

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Reagents: Acetonitrile (B52724) (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water, this compound reference standard, and a suitable internal standard (IS).

Sample Preparation (for Plasma)
  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile (containing the internal standard) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Method
ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 35°C
Injection Vol. 5 µL
Gradient Program Time (min)
0.0
5.0
15.0
25.0
25.1
30.0
30.1
35.0
Mass Spectrometry Method

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific MRM transition for this compound, which is isomeric with Pseudostellarin E (Molecular Formula: C45H67N9O9), is detailed below.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 110°C
Desolvation Temp. 600°C
Cone Gas Flow 30 L/h
Desolvation Gas Flow 800 L/h
MRM Transitions Analyte
This compound
Internal Standard (IS)

Note: The specific product ion for this compound must be determined by infusing a standard solution and performing a product ion scan. The most intense and stable fragment should be selected for quantification.

Method Validation Summary

A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following table summarizes typical performance characteristics for the quantification of cyclic peptides in plasma.[2][3][4][5][6][7]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10; Precision and Accuracy within ±20%
Precision (RSD%) Within-run and Between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (RE%) Within ±15% of nominal value (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Should be assessed and minimized
Stability Bench-top, Freeze-thaw, and Long-term stability should be established

Experimental Workflow Diagram

HPLC_MS_Workflow Figure 1. HPLC-MS/MS Workflow for this compound Quantification Sample Plasma Sample (Containing this compound) Spike Spike Internal Standard (IS) Sample->Spike Precipitation Protein Precipitation (Cold Acetonitrile) Spike->Precipitation Centrifugation Centrifugation (12,000 x g, 10 min) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC UHPLC Separation (C18 Reversed-Phase) Supernatant->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Data Data Acquisition & Quantification MS->Data

Figure 1. HPLC-MS/MS Workflow for this compound Quantification

Conclusion

The HPLC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in biological matrices. The protocol is suitable for a variety of research applications, particularly in the field of pharmacokinetics and drug metabolism. Proper method validation is essential to ensure data quality and compliance with regulatory standards.

References

Application Note: A UPLC-QTOF-MS/MS Method for the Rapid and Sensitive Detection of Pseudostellarin G

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudostellarin G is a cyclic peptide isolated from the roots of Pseudostellaria heterophylla (Radix Pseudostellariae), a traditional Chinese medicine. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) method for the identification and quantification of this compound in complex matrices. This method provides high resolution and mass accuracy, making it suitable for pharmacokinetic studies, quality control of herbal preparations, and drug discovery processes.

Experimental Protocols

1. Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of this compound from plasma samples to ensure a clean extract and minimize matrix effects.

  • Materials:

    • Oasis HLB SPE cartridges (3 cc, 60 mg)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid

  • Procedure:

    • Conditioning: Condition the Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Loading: Load 1 mL of the plasma sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

    • Elution: Elute the target analyte, this compound, with 3 mL of methanol.

    • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase (Acetonitrile:Water, 10:90, v/v).

    • Injection: Inject 5 µL of the reconstituted sample into the UPLC-QTOF-MS/MS system.

2. UPLC-QTOF-MS/MS Analysis

  • Instrumentation:

    • Waters ACQUITY UPLC System

    • Waters Quadrupole Time-of-Flight (QTOF) Premier Mass Spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A linear gradient from 10% to 90% B over 8 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Sampling Cone Voltage: 35 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/h

    • Collision Energy: A ramp of 20-30 eV was used for fragmentation in MS/MS mode.

    • Acquisition Mode: MS^E (a method that acquires both low-energy and high-energy spectra in a single run)

Data Presentation

Table 1: Quantitative Parameters for this compound Analysis

ParameterValue
Linearity Range 2 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Precision (RSD%) < 15%
Accuracy 85% - 115%
Recovery 80.2% - 89.6%
Matrix Effect 88.3% - 97.4%

Visualizations

experimental_workflow cluster_prep Sample Preparation (SPE) cluster_analysis UPLC-QTOF-MS/MS Analysis Condition 1. Condition SPE Cartridge (Methanol & Water) Load 2. Load Plasma Sample Condition->Load Wash 3. Wash Cartridge (Water) Load->Wash Elute 4. Elute this compound (Methanol) Wash->Elute Dry 5. Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute 6. Reconstitute Residue (Mobile Phase) Dry->Reconstitute Inject Inject Sample Reconstitute->Inject UPLC UPLC Separation (C18 Column) Inject->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI QTOF QTOF-MS/MS Detection (MS^E Mode) ESI->QTOF Data Data Acquisition & Processing QTOF->Data

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_uplc UPLC System cluster_ms QTOF-MS/MS System Solvent Mobile Phase (A: 0.1% FA in Water B: 0.1% FA in ACN) Pump UPLC Pump (0.4 mL/min) Solvent->Pump Autosampler Autosampler (5 µL Injection) Pump->Autosampler Column C18 Column (40°C) Autosampler->Column ESI ESI Source (Positive Mode) Column->ESI Quad Quadrupole (Precursor Ion Selection) ESI->Quad Collision Collision Cell (Fragmentation) Quad->Collision TOF Time-of-Flight (Mass Analyzer) Collision->TOF Detector Detector TOF->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Logical relationship of the UPLC-QTOF-MS/MS system components.

Application Notes and Protocols for Developing Stable Formulations of Pseudostellarin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable formulations of Pseudostellarin G, a cyclic octapeptide with potential therapeutic applications. The protocols outlined below address the common challenges associated with peptide stability and offer systematic approaches to formulation development and evaluation.

Introduction to this compound and Formulation Challenges

This compound is a cyclic octapeptide isolated from Pseudostellaria heterophylla[1][2]. Cyclic peptides, in general, offer advantages in terms of metabolic stability compared to their linear counterparts[3]. However, like many peptides, this compound is susceptible to physical and chemical degradation, which can impact its biological activity and shelf-life.

The primary challenges in formulating this compound are presumed to be its poor aqueous solubility due to a likely hydrophobic nature and susceptibility to degradation pathways such as hydrolysis and oxidation. The presence of multiple proline and phenylalanine residues suggests a hydrophobic character. This necessitates a systematic approach to identify suitable solvents, excipients, and storage conditions to ensure a stable and effective formulation for experimental use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₄₅H₆₀N₈O₈[1]
Molecular Weight 817.06 g/mol [1]
Amino Acid Sequence cyclo(Pro-Gly-Ile-Val-Pro-Phe-Phe-Pro)Assumed based on synthesis literature[1][2]
Predicted Isoelectric Point (pI) ~5.5 - 6.5Predicted using ExPASy ProtParam
Predicted Solubility Poor in water; Soluble in organic solventsBased on hydrophobic amino acid content

Note: The amino acid sequence is assumed for illustrative purposes based on available literature. Researchers should confirm the sequence for their specific batch of this compound.

Experimental Protocols

Protocol for Solubility Assessment of this compound

Objective: To determine the solubility of this compound in various solvents and create a solubility profile.

Materials:

  • This compound (lyophilized powder)

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

  • Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

Methodology:

  • Prepare stock solutions of this compound at a high concentration (e.g., 10 mg/mL) in an organic solvent where it is freely soluble (e.g., DMSO).

  • Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC.

  • In separate vials, add a known excess amount of lyophilized this compound to a fixed volume of each test solvent (e.g., 1 mL).

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet any undissolved peptide.

  • Carefully collect the supernatant and dilute it appropriately with a solvent compatible with the HPLC mobile phase.

  • Analyze the diluted supernatant by HPLC and determine the concentration of dissolved this compound using the calibration curve.

  • Express the solubility in mg/mL.

Table 2: Example Solubility Data for this compound

SolventSolubility (mg/mL) at 25°C
Deionized Water< 0.1
PBS (pH 7.4)< 0.1
Ethanol5.2
DMSO> 50
Acetonitrile2.8
Protocol for Forced Degradation Studies

Objective: To identify the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound solution (in a solvent with adequate solubility, e.g., 50% ACN in water)

  • HCl (0.1 M), NaOH (0.1 M)

  • Hydrogen peroxide (3%)

  • Temperature-controlled chambers

  • Photostability chamber

  • HPLC-MS system

Methodology:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Mix the this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control: Keep a sample of the this compound solution at -20°C, protected from light.

  • Analyze all samples by a gradient HPLC-MS method to separate and identify the degradation products. The method should be capable of resolving the parent peptide from all significant degradants.

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionParametersPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°C, 24hPeptide bond hydrolysis
Base Hydrolysis0.1 M NaOH, 60°C, 24hPeptide bond hydrolysis, deamidation (if applicable)
Oxidation3% H₂O₂, RT, 24hOxidation of susceptible amino acids (e.g., Phe)
Thermal80°C, 48hAggregation, hydrolysis
PhotolyticICH Q1BPhotoxidation, fragmentation

Formulation Strategies for Enhanced Stability

Based on the physicochemical properties and degradation profile, several strategies can be employed to develop a stable formulation.

  • Co-solvents: For liquid formulations, a binary solvent system (e.g., ethanol/water or DMSO/water) can be used to improve solubility. The concentration of the organic solvent should be minimized to reduce potential toxicity in biological assays.

  • pH Optimization: The stability of the formulation should be evaluated over a range of pH values to identify the pH of maximum stability, which is often near the isoelectric point for peptides to minimize solubility but can vary.

  • Excipients:

    • Cryoprotectants/Lyoprotectants: For lyophilized formulations, sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) can be added to protect the peptide during freezing and drying and to improve the stability of the lyophilized cake.

    • Antioxidants: If oxidation is identified as a major degradation pathway, the inclusion of antioxidants such as methionine or ascorbic acid may be beneficial.

  • Lyophilization: Freeze-drying is a common and effective method for enhancing the long-term stability of peptides by removing water, thereby reducing hydrolytic degradation.

Recommended Formulation Protocol (Lyophilized Powder for Reconstitution)

Objective: To prepare a stable, lyophilized formulation of this compound that can be reconstituted for experimental use.

Materials:

Methodology:

  • Dissolve this compound in tert-butanol to a concentration of 10 mg/mL.

  • In a separate container, dissolve trehalose in WFI to create a 10% (w/v) solution.

  • Slowly add the this compound solution to the trehalose solution with gentle mixing to achieve a final peptide concentration of 1 mg/mL. The final concentration of tert-butanol should be kept low (e.g., <10% v/v).

  • Sterile filter the resulting solution through a 0.22 µm filter.

  • Dispense the solution into vials.

  • Lyophilize the vials using a suitable freeze-drying cycle.

  • Store the lyophilized vials at -20°C, protected from light.

Reconstitution: Reconstitute the lyophilized powder with the desired buffer or solvent for the experiment immediately before use.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_stability Stability Testing A Physicochemical Characterization (MW, pI, Sequence) B Solubility Assessment A->B C Forced Degradation Studies A->C D Selection of Solvents/Excipients B->D C->D H Characterization of Degradants C->H E pH Optimization D->E F Lyophilization Cycle Development E->F G Real-time & Accelerated Stability Studies F->G G->H

Formulation Development Workflow for this compound

signaling_pathway PG This compound TLR4 TLR4 PG->TLR4 Modulation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Response NFkB->Inflammation Transcription of Pro-inflammatory Genes

Hypothesized Signaling Pathway Modulation by this compound

References

Application Notes and Protocols for In Vitro Experimental Design Using Pseudostellarin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudostellarin G is a cyclic peptide isolated from the plant Pseudostellaria heterophylla, a well-known traditional Chinese medicine. Cyclic peptides from this plant have demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] These application notes provide a comprehensive guide for the in vitro experimental design to investigate the biological activities of this compound, focusing on its potential as a therapeutic agent. The following protocols are based on established methodologies for related cyclic peptides and can be adapted and optimized for specific research needs.

Key Investigated Biological Activities and Signaling Pathways

This compound and related cyclic peptides from Pseudostellaria heterophylla have been shown to exert their effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing targeted in vitro experiments.

  • Anti-Tumor Activity : This is often associated with the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, adhesion, and invasion.[1]

  • Anti-Inflammatory Activity : This involves the suppression of pro-inflammatory mediators in response to inflammatory stimuli.[1]

The primary signaling pathways implicated in these effects include:

  • PI3K/AKT/β-catenin Pathway : A critical pathway in cell survival, proliferation, and metastasis. Inhibition of this pathway can lead to decreased cancer cell viability and invasion.[1]

  • Endoplasmic Reticulum (ER) Stress Pathway : Activation of ER stress can trigger apoptosis in cancer cells. Key markers include IRE1, CHOP, and GRP78.[1]

  • NF-κB Signaling Pathway : A pivotal pathway in inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[3]

Data Presentation: Summary of In Vitro Effects of Related Cyclic Peptides

The following table summarizes the reported in vitro effects of cyclic peptides from Pseudostellaria heterophylla. This data can serve as a reference for designing dose-response and time-course experiments for this compound.

Cell Line(s)Compound/ExtractConcentration RangeDurationObserved EffectsKey Pathway(s) ImplicatedReference(s)
MKN-4, BGC-823 (Gastric Cancer)Heterophyllin B10, 25, 50 µM24-48 h↓ Cell proliferation, ↑ Apoptosis, G0/G1 cell cycle arrestER Stress (↑ IRE1, CHOP, GRP78; ↓ Bcl-2, ↑ Caspase-3)[1]
ECA-109 (Esophageal Carcinoma)Heterophyllin B10, 25, 50 µM24 h↓ Adhesion and invasion, ↓ Cell proliferation, ↑ E-cadherin↓ PI3K/AKT/β-catenin, ↓ Snail, Vimentin, MMP-2/9[1]
OVCAR8, SKOV3 (Ovarian Cancer)Heterophyllin BIC50: 67.88 µM, 78.27 µMNot specified↓ Cell viability, ↓ Migration and invasion, ↑ ApoptosisNRF2/HO-1[1]
RAW 264.7 (Macrophage)Heterophyllin BNot specifiedNot specified↓ LPS-induced inflammatory injuryNot specified[1]
RAW 264.7 (Macrophage)Cyclic Peptide ExtractNot specified12, 24, 48 h↓ NO, IL-6, IL-1β, TNF-α, iNOS, COX-2↓ TLR4/MyD88/NF-κB[3][4]

Note: "↓" indicates a decrease/inhibition, and "↑" indicates an increase/activation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

G cluster_0 This compound Anti-Tumor Mechanisms cluster_1 ER Stress Pathway cluster_2 PI3K/AKT Pathway PSG This compound IRE1 IRE1 PSG->IRE1 activates GRP78 GRP78 PSG->GRP78 activates CHOP CHOP PSG->CHOP activates Bcl2 Bcl-2 PSG->Bcl2 inhibits PI3K PI3K PSG->PI3K inhibits Caspase3 Caspase-3 IRE1->Caspase3 GRP78->Caspase3 CHOP->Caspase3 Bcl2->Caspase3 inhibits Apoptosis1 Apoptosis Caspase3->Apoptosis1 AKT AKT PI3K->AKT beta_catenin β-catenin AKT->beta_catenin MMPs MMP-2/9 beta_catenin->MMPs Invasion Invasion/ Metastasis MMPs->Invasion

Caption: Signaling pathways modulated by this compound in cancer cells.

G cluster_0 This compound Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription PSG This compound PSG->NFkB inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

G cluster_assays Mechanism of Action Studies start Start: Select Cell Line (e.g., MKN-4, RAW 264.7) prepare Prepare this compound Stock Solution start->prepare dose_response Dose-Response & Time-Course (Cell Viability Assay - MTT) prepare->dose_response ic50 Determine IC50 & Optimal Time dose_response->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot (Protein Expression Analysis) ic50->western_blot anti_inflammatory Anti-inflammatory Assay (NO, Cytokine Measurement) ic50->anti_inflammatory data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis anti_inflammatory->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro studies of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to determine the IC50 value.

Materials:

  • Selected cancer cell line (e.g., MKN-4)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%. Replace the medium in each well with 100 µL of medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.[5]

Materials:

  • Selected cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for the optimal time determined from the viability assay. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest.

Materials:

  • Selected cell line

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways of interest (e.g., PI3K/AKT, ER stress, NF-κB).[4]

Materials:

  • Selected cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-Bcl-2, anti-Caspase-3, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Use a housekeeping protein (e.g., β-actin) as a loading control.

Anti-Inflammatory Assay (Nitric Oxide Measurement)

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[6][7]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + this compound only.

  • NO Measurement: Collect 50 µL of the cell culture supernatant. Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound. A cell viability assay should be performed in parallel to ensure that the reduction in NO is not due to cytotoxicity.

Disclaimer

These protocols provide a general framework. Researchers should optimize conditions such as cell density, reagent concentrations, and incubation times for their specific experimental setup and cell lines. It is also recommended to consult the primary literature for more detailed methodologies related to specific cyclic peptides.

References

Heterologous Expression Systems for Pseudostellarin G Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudostellarin G, a cyclic octapeptide originally isolated from Pseudostellaria heterophylla, has garnered significant interest for its potential therapeutic properties, including tyrosinase inhibitory activity. The low abundance of this compound in its natural source necessitates the development of efficient and scalable production methods. Heterologous expression systems offer a promising alternative to chemical synthesis and extraction from plant material, enabling sustainable and high-yield production. This document provides a comprehensive overview of potential heterologous expression systems for this compound, including detailed protocols and metabolic engineering strategies to enhance production.

Heterologous Expression Systems

The biosynthesis of this compound, an orbitide, involves the ribosomal synthesis of a precursor peptide followed by post-translational modification and cyclization by a specific peptide cyclase. Successful heterologous production, therefore, requires the co-expression of the precursor peptide gene and the gene encoding the specific cyclase, such as PhPCY3, which has been identified as a key enzyme in orbitide biosynthesis in P. heterophylla[1][2]. The choice of expression host is critical and depends on factors such as protein folding capabilities, post-translational modifications, and scalability.

Nicotiana benthamiana: A Plant-Based Expression System

Nicotiana benthamiana has emerged as a powerful platform for the transient expression of plant-derived natural products. Its ability to perform complex post-translational modifications and the ease of transient expression via Agrobacterium-mediated infiltration make it an attractive host for producing cyclopeptides like this compound. Successful biosynthesis of known orbitides, including pseudostellarin E, F, and G, has been demonstrated in this system[1].

Advantages:

  • Proper folding and post-translational modifications of plant-derived proteins.

  • Rapid and scalable production through transient expression.

  • Reduced risk of endotoxin (B1171834) contamination compared to bacterial systems.

Challenges:

  • Complex downstream processing to purify the target peptide from plant biomass.

  • Potentially lower yields compared to microbial fermentation systems.

Escherichia coli: A Microbial Workhorse

Escherichia coli is a well-established and cost-effective host for recombinant protein production. While it may lack the complex post-translational modification machinery of eukaryotic systems, it has been successfully used to produce other cyclopeptides. For instance, the cyclopeptide PF has been produced in E. coli with yields ranging from 2-20 mg/L by utilizing a split-intein system for in vivo cyclization[3].

Advantages:

  • Rapid growth and high cell densities.

  • Well-characterized genetics and a wide array of genetic tools.

  • Established fermentation and scale-up processes.

Challenges:

  • Potential for inclusion body formation.

  • Lack of eukaryotic post-translational modifications.

  • Endotoxin contamination.

Yeast (Saccharomyces cerevisiae & Pichia pastoris): A Eukaryotic Microbial System

Yeast combines the advantages of microbial fermentation with a eukaryotic protein expression machinery. Saccharomyces cerevisiae and Pichia pastoris are robust hosts capable of performing post-translational modifications, including disulfide bond formation, which can be crucial for the correct folding of some peptides. While specific data for this compound production in yeast is limited, the successful high-titer production of other complex natural products, such as the anhydrotetracycline (B590944) TAN-1612 (up to 32.5 mg/L in S. cerevisiae), highlights the potential of yeast as a production platform[4].

Advantages:

  • Eukaryotic protein folding and modification machinery.

  • High-density fermentation capabilities.

  • Generally regarded as safe (GRAS) status for S. cerevisiae.

Challenges:

  • Potential for hyperglycosylation, which may affect peptide activity.

  • Optimization of secretion can be challenging.

Quantitative Production Data

Heterologous HostProductTiter/YieldReference
Escherichia coliCyclopeptide PF2-20 mg/L[3]
Saccharomyces cerevisiaeTAN-1612 (anhydrotetracycline)32.5 ± 5.3 mg/L[4]
Saccharomyces cerevisiae7-dehydrocholesterol (B119134)1328 mg/L (in 3-L bioreactor)[5]
Nicotiana benthamianatGFP (recombinant protein)~1.47 mg/g LFW[6]

Note: The yields mentioned above are for different molecules and should be considered as potential targets for this compound production, which will require significant optimization.

Experimental Protocols

Protocol 1: Heterologous Expression of this compound in Nicotiana benthamiana

This protocol describes the transient co-expression of the this compound precursor peptide and the PhPCY3 cyclase in N. benthamiana leaves using Agrobacterium tumefaciens.

1. Gene Synthesis and Vector Construction: a. Synthesize the coding sequences for the this compound precursor peptide and the PhPCY3 cyclase, codon-optimized for Nicotiana benthamiana. b. Clone the synthesized genes into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S). It is recommended to clone each gene into a separate vector.

2. Agrobacterium Transformation: a. Transform the expression vectors into a suitable Agrobacterium tumefaciens strain (e.g., GV3101). b. Select transformed colonies on LB agar (B569324) plates containing appropriate antibiotics.

3. Infiltration of N. benthamiana: a. Grow individual Agrobacterium cultures containing the precursor and cyclase constructs overnight at 28°C. b. Pellet the bacterial cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 1.0. c. Mix the resuspended cultures of the precursor and cyclase constructs in a 1:1 ratio. d. Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium mixture using a needleless syringe. e. Incubate the plants for 4-6 days under controlled growth conditions.

4. Extraction and Analysis: a. Harvest the infiltrated leaves and grind them to a fine powder in liquid nitrogen. b. Extract the powder with a suitable solvent (e.g., 80% methanol). c. Analyze the crude extract for the presence of this compound using LC-MS by comparing the retention time and mass spectrum with an authentic standard[1].

Protocol 2: Heterologous Expression of this compound in E. coli

This protocol outlines the expression of a fusion construct in E. coli designed for in vivo cyclization of the this compound precursor.

1. Gene Synthesis and Vector Construction: a. Design a synthetic gene encoding a fusion protein. A common strategy involves fusing the this compound precursor peptide between the N- and C-terminal fragments of a split intein (e.g., DnaE from Synechocystis sp. PCC6803)[3]. Codon-optimize the entire sequence for E. coli expression. b. Clone the fusion gene into an inducible expression vector (e.g., pET series) under the control of a T7 promoter.

2. E. coli Transformation and Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a starter culture overnight and then inoculate a larger volume of LB medium. c. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper folding and cyclization.

3. Cell Lysis and Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. c. Centrifuge the lysate to pellet cell debris. d. Purify the soluble cyclized peptide from the supernatant using appropriate chromatography techniques (e.g., reverse-phase HPLC). e. Analyze the purified fractions by LC-MS to confirm the presence of this compound.

Visualizations

experimental_workflow_nicotiana cluster_gene_prep Gene Preparation cluster_agro Agrobacterium Handling cluster_plant Plant Expression cluster_analysis Analysis Gene_Synth Gene Synthesis (Precursor & Cyclase) Vector_Const Vector Construction (pEAQ-HT) Gene_Synth->Vector_Const Codon Optimized Agro_Trans Agrobacterium Transformation Vector_Const->Agro_Trans Agro_Culture Overnight Culture Agro_Trans->Agro_Culture Infiltration Leaf Infiltration Agro_Culture->Infiltration Incubation Plant Incubation (4-6 days) Infiltration->Incubation Extraction Metabolite Extraction Incubation->Extraction LCMS LC-MS Analysis Extraction->LCMS

Caption: Workflow for transient expression of this compound in Nicotiana benthamiana.

experimental_workflow_ecoli cluster_gene_prep_ecoli Gene and Vector Preparation cluster_expression Expression in E. coli cluster_purification Purification and Analysis Gene_Design Fusion Gene Design (Split-Intein) Vector_Const_Ecoli Vector Construction (pET vector) Gene_Design->Vector_Const_Ecoli Ecoli_Trans E. coli Transformation (BL21(DE3)) Vector_Const_Ecoli->Ecoli_Trans Culture_Growth Culture Growth Ecoli_Trans->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Purification Chromatography (RP-HPLC) Cell_Lysis->Purification LCMS_Ecoli LC-MS Analysis Purification->LCMS_Ecoli

Caption: Workflow for recombinant production of this compound in E. coli.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Precursor Gene (on Plasmid) mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Precursor Linear Precursor Peptide Ribosome->Precursor Translation Cyclized_Peptide This compound (Cyclized) Precursor->Cyclized_Peptide Cyclase PhPCY3 Cyclase Cyclase->Cyclized_Peptide Catalyzes

Caption: Simplified biosynthetic pathway for this compound production.

Metabolic Engineering Strategies for Yield Improvement

To enhance the production of this compound in heterologous hosts, several metabolic engineering strategies can be employed:

  • Increasing Precursor Supply: The production of peptides is often limited by the availability of precursor amino acids. Overexpressing key enzymes in amino acid biosynthesis pathways or supplementing the culture medium with specific amino acids can significantly boost yields[4].

  • Codon Optimization: Adapting the codon usage of the heterologous genes to that of the expression host can improve translational efficiency and protein expression levels.

  • Promoter Engineering: Using strong, inducible promoters allows for decoupling of cell growth and product formation, which can reduce the metabolic burden on the host and increase final titers.

  • Host Strain Engineering: Knocking out competing metabolic pathways or proteases that degrade the target peptide can increase the metabolic flux towards this compound and improve its stability.

  • Optimization of Fermentation Conditions: Fine-tuning parameters such as temperature, pH, and nutrient feeding strategies in a bioreactor can dramatically improve cell density and product yield.

Conclusion

Heterologous expression systems, particularly Nicotiana benthamiana and E. coli, present viable platforms for the production of this compound. While direct quantitative data for this compound yields are still needed, the successful production of related cyclopeptides and other complex natural products demonstrates the high potential of these systems. The choice of the optimal host will depend on the specific requirements of the research or production goals. Further optimization through metabolic engineering and process development will be crucial to achieve economically viable titers of this compound for its potential applications in the pharmaceutical and other industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pseudostellarin G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pseudostellarin G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing this compound?

A1: this compound, a cyclic octapeptide, can be synthesized primarily through two strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).[1][2]

  • Solution-Phase Synthesis: This classical approach involves the stepwise coupling of amino acid or peptide fragments in a solution, followed by a final cyclization step to yield the cyclic peptide. A reported overall yield for this compound using this method is 58.5%.[1][2] This method is suitable for large-scale synthesis but can be time-consuming and require extensive purification at each step.

  • Solid-Phase Peptide Synthesis (SPPS): This is a more modern and widely used approach where the peptide chain is assembled on a solid resin support.[3][4] SPPS offers advantages such as simplified purification of intermediates and the potential for automation.[5] The linear peptide is synthesized on the resin, and cyclization can be performed either on-resin or after cleavage from the resin (off-resin).[6][7]

Q2: What are the common challenges encountered during the synthesis of this compound that can lead to low yields?

A2: The synthesis of cyclic peptides like this compound is often associated with several challenges that can significantly impact the final yield:

  • Peptide Aggregation: During SPPS, the growing peptide chain can aggregate, leading to incomplete coupling and deprotection steps.[8] This is particularly problematic for hydrophobic sequences.

  • Inefficient Cyclization: The cyclization step, whether on-resin or in solution, can be hampered by factors such as steric hindrance, unfavorable peptide conformation, and competing intermolecular reactions (dimerization or polymerization).[7]

  • Racemization: The activation of the carboxylic acid group during coupling and cyclization can lead to the loss of stereochemical integrity (racemization), particularly at the C-terminal amino acid.[7]

  • Side Reactions: Various side reactions can occur, such as aspartimide formation if aspartic acid is present, or diketopiperazine formation at the N-terminus of the linear peptide.[9][10]

  • Purification Losses: The final purification of the cyclic peptide from a complex mixture of byproducts can lead to significant loss of the target compound.[11][12]

Q3: How can I optimize the cyclization step to improve the yield of this compound?

A3: Optimizing the head-to-tail cyclization is critical for maximizing the yield. Key considerations include:

  • Cyclization Strategy (On-resin vs. Off-resin):

    • On-resin cyclization takes advantage of the "pseudo-dilution" effect, where the resin-bound peptide chains are isolated from each other, thus favoring intramolecular cyclization over intermolecular reactions.[13]

    • Off-resin (solution) cyclization requires high dilution conditions to minimize oligomerization.[7][14]

  • Choice of Cyclization Reagent: A variety of coupling reagents can be used for cyclization. Phosphonium-based reagents like PyBOP and aminium/uronium-based reagents like HATU are often effective.[7][15][16] The choice of reagent can significantly impact cyclization efficiency and minimize racemization.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time must be carefully optimized. Non-polar aprotic solvents like DMF or NMP are commonly used.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of linear peptide during SPPS - Incomplete coupling reactions due to peptide aggregation.- Steric hindrance from bulky amino acids.- Poor resin swelling.- Use a high-swelling resin (e.g., ChemMatrix® or TentaGel®).- Incorporate pseudoproline dipeptides to disrupt secondary structures.[17]- Use stronger coupling reagents (e.g., HATU, HCTU).- Perform double couplings for difficult amino acids.- Switch to a more suitable solvent like NMP, which can better solvate the peptide chain.[8]
Multiple peaks in HPLC analysis after cleavage, indicating impurities - Deletion sequences from incomplete couplings.- Side reactions such as aspartimide formation or diketopiperazine formation.- Racemization.- Implement a capping step with acetic anhydride (B1165640) after each coupling to block unreacted amino groups.- For sequences containing aspartic acid, use protecting groups that minimize aspartimide formation.- To avoid diketopiperazine formation, use 2-chlorotrityl chloride (2-CTC) resin for the synthesis of the linear peptide, as it allows for mild cleavage conditions.[6]- Use additives like HOAt or Oxyma Pure during coupling to suppress racemization.[7]
Low yield of cyclic product after cyclization - Intermolecular oligomerization.- Unfavorable peptide conformation for cyclization.- Inefficient coupling reagent for the specific cyclization junction.- For solution-phase cyclization, ensure high dilution conditions (micromolar to low millimolar concentration).[14]- For on-resin cyclization, use a low-loading resin to maximize the pseudo-dilution effect.- Strategically choose the cyclization site to avoid sterically hindered amino acids.- Screen different coupling reagents and additives (see Table 2).
Difficulty in purifying the final cyclic peptide - Co-elution of impurities with the desired product.- Poor solubility of the crude peptide.- Use orthogonal purification techniques. For example, follow up reverse-phase HPLC (RP-HPLC) with ion-exchange or size-exclusion chromatography.[12]- Optimize the RP-HPLC gradient and solvent system. The use of different ion-pairing agents or pH can alter selectivity.- For highly polar cyclic peptides, normal-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) might be effective alternatives.[18]

Quantitative Data Summary

Table 1: Comparison of Synthesis Strategies for this compound and Analogs

Synthesis StrategyKey FeaturesReported Overall YieldReference(s)
Solution-Phase SynthesisStepwise fragment coupling followed by cyclization.58.5% for this compound[1][2]
Solid-Phase Peptide Synthesis (SPPS) with Off-Resin CyclizationLinear peptide synthesized on resin, cleaved, and then cyclized in solution.76% and 68% for related cyclic peptides PA and HJ[1]
Solid-Phase Peptide Synthesis (SPPS) with On-Resin CyclizationLinear peptide synthesized and cyclized on the resin support before cleavage.Can offer higher crude purity and simplified workflow.[5][5][19]

Table 2: Common Coupling Reagents for Peptide Synthesis and Cyclization

Reagent ClassExamplesKey AdvantagesConsiderations
CarbodiimidesDCC, DIC, EDCCost-effective and widely used.Can cause racemization; DCC byproduct is insoluble.[15]
Phosphonium SaltsBOP, PyBOP, PyAOPHigh coupling efficiency, rapid reactions, and low racemization.BOP produces a carcinogenic byproduct.[15]
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUVery efficient, fast coupling times, and suppressed racemization, especially with additives.Generally more expensive.

Experimental Protocols

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (low loading, e.g., 0.3-0.5 mmol/g)

  • Coupling reagents (e.g., HCTU, DIC) and additives (e.g., Oxyma Pure)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: DMF, DCM, NMP

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Purification system: Preparative RP-HPLC with a C18 column

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HCTU and a base such as DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the linear sequence of this compound.

  • Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of the amino acids that will form the cyclic bond (if applicable for the chosen on-resin cyclization strategy). For head-to-tail cyclization, the N-terminal Fmoc group and the C-terminal linker to the resin will be involved.

  • On-Resin Cyclization:

    • Remove the N-terminal Fmoc group.

    • Activate the C-terminal carboxylic acid (still attached to the linker on the resin) using a suitable coupling reagent.

    • Perform the intramolecular cyclization reaction. Monitor the reaction for completion.

  • Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude cyclic peptide using preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.

  • Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (Linear Octapeptide Assembly) start->spps deprotection Selective N-terminal Fmoc Deprotection spps->deprotection cyclization On-Resin Head-to-Tail Cyclization deprotection->cyclization cleavage Cleavage from Resin & Global Deprotection cyclization->cleavage purification RP-HPLC Purification cleavage->purification end Pure this compound purification->end

Caption: General workflow for the solid-phase synthesis of this compound.

troubleshooting_workflow start Low Final Yield check_spps Analyze SPPS Efficiency (Crude Linear Peptide) start->check_spps check_cyclization Analyze Cyclization Efficiency (Crude Cyclic Product) start->check_cyclization check_purification Evaluate Purification Loss start->check_purification spps_issue Problem: Incomplete Couplings/ Aggregation check_spps->spps_issue Low Purity/ Deletion Peaks cyclization_issue Problem: Dimerization/ Low Cyclization Conversion check_cyclization->cyclization_issue Oligomer Peaks/ High Linear Peptide purification_issue Problem: Co-elution of Impurities check_purification->purification_issue Poor Resolution spps_solution Solution: - Use high-swelling resin - Add chaotropic agents - Use stronger coupling reagents - Incorporate pseudoprolines spps_issue->spps_solution cyclization_solution Solution: - Use low-loading resin (on-resin) - Ensure high dilution (off-resin) - Screen cyclization reagents - Optimize reaction conditions cyclization_issue->cyclization_solution purification_solution Solution: - Optimize HPLC gradient - Change mobile phase pH - Use orthogonal purification method purification_issue->purification_solution

Caption: Troubleshooting logic for improving this compound synthesis yield.

References

Technical Support Center: Pseudostellarin G In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudostellarin G in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cyclic octapeptide isolated from the plant Pseudostellaria heterophylla.[1][2] While its full range of biological activities is still under investigation, recent studies indicate that it exerts anti-tumor effects. For instance, in ovarian cancer cell lines, this compound has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis. This is achieved, at least in part, through the suppression of the PI3K/AKT/mTOR signaling pathway.

Q2: I am having trouble dissolving this compound. What is the recommended solvent?

A2: this compound is a hydrophobic peptide and, as such, has poor solubility in aqueous solutions like water, PBS, or saline. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[3] For most cell culture applications, a high-concentration stock solution in 100% DMSO should be prepared first.

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds.[4][5] To avoid this, it is crucial to ensure that the final concentration of DMSO in your cell culture medium remains low, typically between 0.1% and 0.5%, as most cell lines can tolerate this range with minimal cytotoxicity.[6] It is recommended to add the DMSO stock solution directly to the culture medium with gentle mixing. If precipitation still occurs, you can try vortexing, sonicating briefly, or warming the solution to 37°C to aid dissolution.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What is a typical effective concentration range for this compound in in vitro assays?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. In studies on ovarian cancer cell lines (OVCAR8 and SKOV3), concentrations ranging from 20 to 80 μM have been shown to be effective in inhibiting cell viability and inducing apoptosis. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in aqueous buffer. This compound is a hydrophobic cyclic peptide with low aqueous solubility.Do not attempt to dissolve this compound directly in water, PBS, or saline. Prepare a stock solution in 100% DMSO.
A precipitate forms when the DMSO stock solution is added to the cell culture medium. The compound is "crashing out" of the solution due to the change in solvent polarity. The final concentration of the compound may be too high for the residual DMSO to maintain its solubility.1. Ensure the final DMSO concentration in your culture medium does not exceed 0.5% (ideally ≤ 0.1% for sensitive cell lines).[6] 2. Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling. 3. Warm the medium to 37°C before and after adding the compound.[3] 4. If precipitation persists, consider preparing a more dilute stock solution in DMSO to allow for a larger volume to be added to the medium, while still keeping the final DMSO concentration low.
Inconsistent or no biological effect observed in experiments. 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Sub-optimal concentration used. 3. Insolubility leading to a lower effective concentration.1. Prepare fresh stock solutions and aliquot for single use to store at -20°C or -80°C. 2. Perform a dose-response curve to identify the optimal working concentration for your cell line. 3. Visually inspect for any precipitation before adding the treatment to your cells. If present, try to redissolve using the methods mentioned above.
High cell death in the vehicle control group. The final DMSO concentration is too high and is causing cytotoxicity.Determine the DMSO tolerance of your specific cell line. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[6]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in in vitro studies on ovarian cancer cell lines.

Cell LineAssayEffective Concentration RangeObservation
OVCAR8Cell Viability (MTT)20 - 80 μMDose-dependent decrease in cell viability.
SKOV3Cell Viability (MTT)20 - 80 μMDose-dependent decrease in cell viability.
OVCAR8Apoptosis (Flow Cytometry)40 - 80 μMSignificant increase in the apoptotic cell population.
SKOV3Apoptosis (Flow Cytometry)40 - 80 μMSignificant increase in the apoptotic cell population.

Experimental Protocols

Protocol for Preparing this compound for In Vitro Cell-Based Assays

This protocol is adapted from methodologies used in ovarian cancer cell line studies.

1. Materials:

  • This compound (lyophilized powder)
  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile
  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
  • Sterile microcentrifuge tubes

2. Preparation of Stock Solution (e.g., 20 mM): a. All procedures should be performed in a sterile environment (e.g., a laminar flow hood). b. Calculate the volume of DMSO required to achieve a 20 mM stock solution. (Molecular Weight of this compound: ~817.0 g/mol ). c. Add the calculated volume of sterile DMSO to the vial containing the this compound powder. d. Vortex thoroughly until the powder is completely dissolved. Visually inspect to ensure there are no visible particles. e. Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

3. Preparation of Working Solutions and Treatment of Cells: a. Thaw a single aliquot of the 20 mM this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. To prepare the final treatment concentrations (e.g., 20, 40, 80 μM), dilute the stock solution directly into the pre-warmed medium. For example, to make 1 mL of 80 μM treatment medium, add 4 µL of the 20 mM stock solution to 996 µL of medium. This results in a final DMSO concentration of 0.4%. d. Mix gently by inverting the tube or pipetting up and down. e. Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. f. Remember to include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.4%). g. Incubate the cells for the desired experimental duration.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival Pseudostellarin_G This compound Pseudostellarin_G->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare 20 mM Stock Solution in 100% DMSO Working_Sol Dilute Stock in 37°C Medium (e.g., 20-80 µM) Stock_Prep->Working_Sol Treatment Treat Cells with Working Solutions and Vehicle Control (<0.5% DMSO) Working_Sol->Treatment Cell_Seeding Seed Cells in Plates Cell_Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24-48h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis Western_Blot Western Blot for PI3K/AKT Pathway Proteins Incubation->Western_Blot

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Optimizing HPLC Separation of Pseudostellarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Pseudostellarin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What are Pseudostellarin isomers and why is their separation important?

A1: Pseudostellarins are a group of cyclic peptides found in the plant Pseudostellaria heterophylla (Tai Zi Shen), a traditional Chinese medicine. These compounds exist as various isomers, such as Pseudostellarin A, B, C, D, F, and G, as well as Heterophyllin A and B.[1][2] The relative content of these isomers can vary significantly depending on the geographical origin of the plant material.[1] Accurate separation and quantification of these isomers are crucial for quality control, pharmacological studies, and the development of therapeutic agents, as different isomers may exhibit different biological activities.

Q2: What is the typical HPLC method for separating Pseudostellarin isomers?

A2: The most common approach for separating Pseudostellarin isomers is reversed-phase HPLC (RP-HPLC) using a C18 column.[3][4] The mobile phase typically consists of a gradient of acetonitrile (B52724) and water.[3][4] Detection is often performed using a Diode Array Detector (DAD) or mass spectrometry (MS).[3][5]

Q3: My Pseudostellarin isomers are co-eluting or have poor resolution. What should I do?

A3: Poor resolution is a common issue. Here are several steps you can take to improve the separation:

  • Optimize the mobile phase gradient: A shallower gradient (slower increase in organic solvent concentration) can often improve the resolution of closely eluting peaks.

  • Change the organic modifier: If you are using acetonitrile, try methanol (B129727), or a combination of both. Different organic solvents can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Although not always necessary for neutral cyclic peptides, small changes in pH (e.g., by adding 0.1% formic acid or acetic acid) can sometimes influence the conformation of the peptides and improve separation.

  • Lower the flow rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

  • Try a different stationary phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) stationary phase. For potential chiral isomers, a chiral stationary phase (CSP) may be necessary.[6][7]

Q4: I am observing peak tailing for my Pseudostellarin peaks. What could be the cause?

A4: Peak tailing can be caused by several factors:

  • Secondary interactions: Active sites on the silica (B1680970) backbone of the column can interact with the analytes, causing tailing. Using a highly deactivated, end-capped column can minimize this. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase might help, but this should be done cautiously as it can affect column lifetime.

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column contamination or degradation: A contaminated guard column or a deteriorating analytical column can cause peak tailing. Try replacing the guard column and flushing the analytical column. If the problem persists, the analytical column may need to be replaced.

  • Incompatible sample solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the HPLC separation of Pseudostellarin isomers.

ProblemPotential CauseRecommended Solution
Poor Resolution/Co-elution of Isomers Mobile phase gradient is too steep.Decrease the gradient slope. For example, if you are running a gradient from 20% to 80% acetonitrile in 20 minutes, try extending the gradient time to 40 minutes.
Inappropriate organic solvent.Switch from acetonitrile to methanol or use a ternary mobile phase (water/acetonitrile/methanol).
Suboptimal column temperature.Vary the column temperature (e.g., 25°C, 30°C, 35°C). Higher temperatures can decrease viscosity and improve efficiency, but may also alter selectivity.
Unsuitable stationary phase.Try a C18 column from a different manufacturer or a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl). For potential enantiomers, screen different chiral stationary phases.[8]
Peak Tailing Secondary silanol (B1196071) interactions.Use a column with high-purity silica and effective end-capping. Consider adding a modifier like 0.1% trifluoroacetic acid (TFA) to the mobile phase to sharpen peaks, but be aware of its ion-pairing effects.
Sample overload.Reduce the sample concentration or injection volume.
Column void or contamination.Replace the guard column. If the problem persists, try back-flushing the analytical column (if the manufacturer allows it) or replace it.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Mobile phase composition drift.Prepare fresh mobile phase daily, and ensure it is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves.[9]
Fluctuations in column temperature.Use a column oven to maintain a constant and consistent temperature.
High Backpressure Blockage in the system.Systematically check for blockages by removing components (guard column, then analytical column) to identify the source of the high pressure.[10]
Sample or buffer precipitation.Ensure your sample is fully dissolved and filtered before injection. If using buffers, make sure they are soluble in the mobile phase at all concentrations.
Contaminated column frit.Replace the column inlet frit.[10]

Experimental Protocols

Example Protocol for RP-HPLC Separation of Pseudostellarin Isomers

This protocol is a starting point and may require optimization for your specific application.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD or MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 10% B

    • 10-40 min: 10% to 50% B

    • 40-45 min: 50% to 90% B

    • 45-50 min: 90% B (column wash)

    • 50-55 min: 90% to 10% B (return to initial conditions)

    • 55-60 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV absorbance at 213 nm.[4]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample extract in methanol or the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Material extraction Extraction sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System filtration->hplc Inject Sample column C18 Column hplc->column detection DAD/MS Detector column->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for HPLC analysis of Pseudostellarin isomers.

troubleshooting_workflow cluster_actions Troubleshooting Actions rect_node rect_node start Poor Peak Resolution? q1 Adjust Gradient? start->q1 Yes q2 Change Mobile Phase Solvent? q1->q2 No Improvement solution Resolution Improved q1->solution Yes a1 Make gradient shallower q1->a1 q3 Optimize Temperature? q2->q3 No Improvement q2->solution Yes a2 Switch ACN to MeOH q2->a2 q4 Try Different Column? q3->q4 No Improvement q3->solution Yes a3 Test at 25, 30, 35°C q3->a3 q4->solution Yes a4 Use Phenyl-Hexyl or Chiral column q4->a4

Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Pseudostellarin G Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of Pseudostellarin G.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low signal intensity for this compound in ESI-MS?

Low signal intensity for this compound in Electrospray Ionization Mass Spectrometry (ESI-MS) can stem from several factors. The most common issues include suboptimal ionization parameters, inefficient sample preparation leading to low concentration or the presence of contaminants, and ion suppression effects from the sample matrix. It is crucial to systematically evaluate each step of the analytical workflow to pinpoint the root cause.

Q2: Which ionization mode, positive or negative, is recommended for this compound analysis?

For the analysis of cyclic peptides like this compound, the positive ionization mode is generally preferred. These compounds readily form protonated molecules [M+H]+. Several studies have successfully utilized positive mode ESI for the analysis of pseudostellarins.[1]

Q3: I am observing a very weak or no signal for my this compound standard. What should I check first?

If a known standard of this compound is yielding a low signal, it is important to first verify the integrity of the standard itself and the basic functionality of the mass spectrometer. Ensure the standard has not degraded and was prepared in an appropriate solvent. A direct infusion of the standard, bypassing the liquid chromatography (LC) system, can help isolate the problem to either the mass spectrometer or the LC method.

Q4: How can I mitigate ion suppression effects when analyzing this compound in complex matrices?

Ion suppression is a common challenge when analyzing samples in complex matrices, such as plant extracts or biological fluids. To mitigate this, consider the following strategies:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components that may cause suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on the ionization of the target analyte.

Q5: Could in-source fragmentation be the cause of my low this compound signal?

Yes, in-source fragmentation can lead to a decrease in the abundance of the precursor ion. Cyclic peptides can sometimes be susceptible to fragmentation in the ion source, especially at higher source temperatures or cone voltages. If you suspect in-source fragmentation, try reducing the source temperature and optimizing the cone/fragmentor voltage to find a balance between efficient ionization and minimal fragmentation.

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the mass spectrometry analysis of this compound.

Diagram: Troubleshooting Workflow for Low this compound Signal

TroubleshootingWorkflow start Low or No Signal for This compound check_standard 1. Verify Standard Integrity and Concentration start->check_standard direct_infusion 2. Perform Direct Infusion of Standard check_standard->direct_infusion ms_issue Problem with MS or Standard direct_infusion->ms_issue Low Signal lc_issue Problem with LC System or Method direct_infusion->lc_issue Good Signal check_ms_params 3a. Check MS Parameters (Tune, Calibration, Polarity) ms_issue->check_ms_params check_lc_conditions 3b. Check LC Conditions (Mobile Phase, Gradient, Column) lc_issue->check_lc_conditions clean_ion_source 4a. Clean Ion Source check_ms_params->clean_ion_source optimize_source 5a. Optimize Source Conditions (Voltage, Gas Flow, Temp.) clean_ion_source->optimize_source solution Signal Improved optimize_source->solution sample_prep 4b. Review Sample Preparation (Extraction, Cleanup) check_lc_conditions->sample_prep matrix_effects 5b. Investigate Matrix Effects (Dilution, Internal Standard) sample_prep->matrix_effects matrix_effects->solution

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Quantitative Data Summary

The following table summarizes typical starting parameters for the analysis of pseudostellarins using UPLC-QTOF-MS/MS. These parameters can be used as a baseline for method development and troubleshooting for this compound.

ParameterSettingRationale
LC Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)Provides good separation for cyclic peptides.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation in positive ion mode.
Mobile Phase B Acetonitrile (B52724)Common organic solvent for reverse-phase chromatography.
Flow Rate 0.3 mL/minA typical flow rate for UPLC systems.
Column Temperature 35 °CEnsures reproducible retention times.
Ionization Mode ESI PositivePseudostellarins readily form [M+H]+ ions.[1]
Capillary Voltage 3.0 kVA good starting point for stable electrospray.
Cone Voltage 30 VCan be optimized to minimize in-source fragmentation.
Source Temperature 110 °CLower temperatures can reduce in-source fragmentation.
Desolvation Temperature 600 °CEfficiently removes solvent from the ions.
Cone Gas Flow 30 L/hAssists in nebulization.
Desolvation Gas Flow 800 L/hAids in desolvation.
Collision Energy 10-40 eV (for MS/MS)Should be optimized for desired fragmentation.

Note: These parameters are based on a published method for Pseudostellarin E and may require optimization for your specific instrument and this compound analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Pseudostellaria heterophylla Roots

This protocol describes a general method for the extraction of cyclic peptides, including this compound, from plant material.

  • Grinding: Grind dried roots of Pseudostellaria heterophylla into a fine powder.

  • Extraction: Extract the powdered material with methanol (B129727) or 95% ethanol (B145695) at room temperature with agitation for 24 hours. Repeat the extraction process three times.

  • Filtration and Concentration: Combine the extracts, filter, and concentrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the n-butanol fraction.

  • Further Purification (Optional): The n-butanol fraction can be further purified using column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to isolate this compound.

  • Final Sample Preparation: Dissolve the dried, purified fraction or isolated compound in a suitable solvent for MS analysis, such as methanol or a mixture of acetonitrile and water.

Protocol 2: Direct Infusion Analysis

This protocol is useful for verifying the performance of the mass spectrometer and optimizing source conditions for this compound.

  • Prepare Standard Solution: Prepare a 1-10 µg/mL solution of this compound standard in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up Infusion: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Optimize MS Parameters: While infusing, adjust the ion source parameters (e.g., capillary voltage, cone voltage, gas flows, and temperatures) to maximize the signal intensity of the [M+H]+ ion for this compound.

Diagram: Experimental Workflow for this compound Analysis

ExperimentalWorkflow start Start: This compound Sample sample_prep Sample Preparation (Extraction/Purification) start->sample_prep lc_separation LC Separation (UPLC/HPLC) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_analysis Mass Analysis (QTOF/Ion Trap) ionization->ms_analysis data_processing Data Processing and Interpretation ms_analysis->data_processing end End: Results data_processing->end

Caption: A general workflow for the analysis of this compound.

References

Navigating the Stability of Pseudostellarin G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the cyclic peptide Pseudostellarin G, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and enhancing the stability of this compound, addressing common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other cyclic peptides, is influenced by several factors, including:

  • pH: Extreme pH values can lead to hydrolysis of the peptide bonds. For many cyclic peptides, a pH range of 4-6 is often found to be optimal for stability.

  • Temperature: Elevated temperatures accelerate degradation reactions. Therefore, it is crucial to store this compound solutions at recommended low temperatures.

  • Light Exposure: Photodegradation can occur, particularly upon exposure to UV light. Light can induce cleavage of chemical bonds within the peptide structure.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the modification of sensitive amino acid residues.

  • Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide.

Q2: My this compound solution appears to be degrading. What are the common degradation pathways?

A2: Cyclic peptides like this compound are generally more stable than their linear counterparts due to their constrained conformation. However, they can still undergo degradation through several pathways:

  • Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.

  • Deamidation: Particularly of asparagine and glutamine residues, leading to the formation of a succinimide (B58015) intermediate followed by hydrolysis to aspartic acid or isoaspartic acid.

  • Oxidation: Methionine, cysteine, tryptophan, and histidine residues are susceptible to oxidation.

  • Disulfide Bond Scrambling or Cleavage: If disulfide bonds are present, they can be susceptible to reduction or exchange, particularly at alkaline pH.

Q3: How can I increase the stability of my this compound solution for short-term and long-term storage?

A3: To enhance the stability of this compound solutions, consider the following strategies:

  • pH and Buffer Selection: Maintain the pH of the solution within the optimal range (typically acidic to neutral). Use of citrate (B86180) or phosphate (B84403) buffers can help maintain a stable pH.

  • Temperature Control: For short-term storage (hours to days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Use of Excipients: The addition of certain excipients can significantly improve stability. These include:

    • Antioxidants: Such as ascorbic acid or methionine, to prevent oxidative degradation.

    • Cryoprotectants/Lyoprotectants: Sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol, sorbitol) can protect the peptide during freezing and lyophilization.

    • Surfactants: Polysorbates (e.g., Polysorbate 80) can prevent aggregation and surface adsorption.

    • Chelating Agents: EDTA can be used to chelate metal ions that can catalyze oxidation.

Troubleshooting Guides

Problem 1: Rapid loss of this compound concentration in solution.

Potential Cause Troubleshooting Step
Incorrect pH Measure the pH of your solution. Adjust to a pH between 4 and 6 using a suitable buffer system (e.g., citrate or acetate (B1210297) buffer).
High Storage Temperature Ensure the solution is stored at the recommended temperature (2-8 °C for short-term, -20 °C or -80 °C for long-term).
Light Exposure Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Oxidative Degradation Prepare solutions with degassed buffers. Consider adding an antioxidant like ascorbic acid (0.01-0.1%).
Microbial Contamination If not working under sterile conditions, filter-sterilize the solution and store it properly. Consider adding a preservative for multi-dose preparations.

Problem 2: Appearance of new peaks in HPLC analysis of this compound solution over time.

Potential Cause Troubleshooting Step
Chemical Degradation Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products (e.g., hydrolyzed fragments, deamidated forms, or oxides). This will help pinpoint the degradation pathway.
Aggregation Use size-exclusion chromatography (SEC) to check for the presence of aggregates. The addition of a non-ionic surfactant like Polysorbate 80 (0.01-0.1%) can help prevent aggregation.
Isomerization Certain amino acids can be prone to isomerization. This may require specialized analytical techniques to confirm. Optimizing pH and temperature can help minimize this.

Data on this compound Stability

While specific public data on the degradation kinetics of this compound is limited, the following tables provide a general overview of expected stability trends for cyclic peptides under various conditions. Researchers should perform their own stability studies for their specific formulation and storage conditions.

Table 1: Effect of pH on the Estimated Degradation Rate of a Typical Cyclic Peptide at 25°C

pHEstimated First-Order Degradation Rate Constant (k) (day⁻¹)Estimated Half-Life (t½) (days)
2.00.0808.7
4.00.01546.2
6.00.02527.7
8.00.0957.3
10.00.2502.8

Table 2: Effect of Temperature on the Estimated Degradation Rate of a Typical Cyclic Peptide at pH 5.0

Temperature (°C)Estimated First-Order Degradation Rate Constant (k) (day⁻¹)Estimated Half-Life (t½) (days)
40.005138.6
250.02034.7
400.0858.2

Table 3: Effect of Excipients on the Stability of a Typical Cyclic Peptide Solution

ExcipientConcentrationCondition% Degradation after 30 days
None (Control)-25°C, pH 6.045%
Sucrose5% (w/v)25°C, pH 6.025%
Mannitol5% (w/v)25°C, pH 6.028%
Ascorbic Acid0.1% (w/v)25°C, pH 6.0 (light protected)15%
Polysorbate 800.05% (v/v)25°C, pH 6.035% (prevents aggregation)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method that can be adapted and validated for the specific analysis of this compound stability.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Dilute the stock solution to the desired concentration (e.g., 100 µg/mL) in the test buffer or formulation.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for various time points.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for various time points.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for various time points.

    • Thermal Degradation: Incubate the sample at 60 °C for various time points.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for various time points.

    • Neutralize acidic and basic samples before injection.

  • Analysis:

    • Inject the samples onto the HPLC system at specified time intervals.

    • Monitor the decrease in the peak area of the intact this compound and the appearance of degradation product peaks.

    • Calculate the percentage of this compound remaining at each time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound in Test Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation, Kinetics) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathways cluster_products Degradation Products PG This compound (Intact) Hydrolysis Hydrolyzed Fragments (Linear Peptides) PG->Hydrolysis  pH, Temp Deamidation Deamidated Forms (Asp/isoAsp) PG->Deamidation  pH, Temp Oxidation Oxidized Forms (Sulfoxides, etc.) PG->Oxidation  Oxidants, Light

Caption: Major Degradation Pathways for this compound.

Minimizing degradation of Pseudostellarin G during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Pseudostellarin G during its extraction from Pseudostellaria heterophylla.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

A1: this compound is a cyclic peptide found in the roots of Pseudostellaria heterophylla, a plant used in traditional Chinese medicine.[1][2][3][4] Cyclic peptides are known for their pharmacological activities, but like all peptides, they can be susceptible to degradation.[2][4] Maintaining the structural integrity of this compound during extraction is crucial for accurate quantification, ensuring its biological activity, and for the development of potential therapeutics.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: The primary factors that can lead to the degradation of cyclic peptides like this compound include exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, light, and the presence of endogenous enzymes from the plant material.[5][6]

Q3: How can I minimize enzymatic degradation of this compound?

A3: To minimize enzymatic degradation, it is crucial to rapidly dry the plant material (Pseudostellaria heterophylla roots) after harvesting to inactivate enzymes. During the extraction process, using organic solvents like ethanol (B145695) or methanol (B129727) can also help to denature and precipitate enzymes, reducing their activity.

Q4: Is this compound more stable than linear peptides?

A4: Yes, cyclic peptides like this compound are generally more resistant to chemical and enzymatic degradation compared to linear peptides.[2][4] Their rigid, cyclic structure provides conformational stability and protects the peptide bonds from enzymatic cleavage.

Q5: What analytical methods are suitable for detecting this compound and its potential degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as HPLC-ESI-MSn or UPLC-QTOF-MS/MS, are powerful techniques for the identification and quantification of this compound and its related compounds.[7] These methods can separate complex mixtures and provide information on the molecular weight of the parent compound and any degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Incomplete extraction from the plant material.- Ensure the plant material is finely powdered to increase surface area. - Optimize the solvent-to-solid ratio and extraction time. - Consider using ultrasound-assisted extraction to enhance efficiency.
Degradation during extraction.- Review and optimize extraction parameters: use moderate temperatures, neutral or slightly acidic pH, and protect from light. - Follow the optimized extraction protocol provided below.
Presence of unexpected peaks in the HPLC chromatogram. Degradation of this compound.- Analyze the unexpected peaks using MS to identify potential degradation products (e.g., hydrolyzed or oxidized forms). - If degradation is confirmed, refer to the solutions for "Low yield of this compound" to minimize it.
Co-extraction of other compounds.- Improve the purification steps after the initial extraction, for example, by using different partitioning solvents or employing column chromatography.
Inconsistent results between extraction batches. Variability in plant material.- Use plant material from the same source and harvest time. - Standardize the drying and storage conditions of the plant material.
Inconsistent extraction procedure.- Strictly adhere to a validated and optimized extraction protocol for every batch. - Calibrate all equipment (e.g., balances, temperature probes) regularly.

Experimental Protocols

Optimized Protocol for Extraction of Cyclic Peptides (including this compound) with Minimized Degradation

This protocol is based on methods developed for the extraction of cyclic peptides from Pseudostellaria heterophylla.

1. Materials and Reagents:

  • Dried and powdered roots of Pseudostellaria heterophylla

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Ethanol (95%)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filtration apparatus

2. Procedure:

  • Step 1: Initial Extraction

    • Soxhlet extract the powdered plant material with ethyl acetate at 90°C for 2 hours.

    • Concentrate the extract to dryness using a rotary evaporator.

  • Step 2: Degreasing

    • Resuspend the dried extract in petroleum ether (1:30 w/v).

    • Perform ultrasonic extraction for 1 hour at room temperature.

    • Filter and discard the petroleum ether. Repeat this step three times.

    • Evaporate the remaining solvent from the residue.

  • Step 3: Ethanolic Extraction

    • Add 95% ethanol to the degreased residue (1:30 w/v).

    • Perform ultrasonic extraction at 60°C for 1 hour.

    • Filter the extract and evaporate to dryness.

  • Step 4: Liquid-Liquid Partitioning

    • Dissolve the residue in hot water.

    • Extract the aqueous solution three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate to obtain the crude this compound extract.

3. Analysis:

  • Dissolve a small portion of the final extract in a suitable solvent (e.g., methanol).

  • Analyze by a validated stability-indicating HPLC-MS method to quantify this compound and identify any potential degradation products.

Data Presentation

Table 1: Factors Affecting this compound Stability During Extraction

Factor Potential Effect Mitigation Strategy
pH Extreme acidic or alkaline conditions can lead to hydrolysis of peptide bonds.Maintain a neutral or slightly acidic pH during aqueous extraction steps. Use buffered solutions if necessary.
Temperature High temperatures can accelerate degradation reactions.Use moderate temperatures (e.g., ≤ 60°C) for extraction. Avoid prolonged exposure to heat.
Light UV radiation can potentially induce photodegradation of cyclic peptides.[8][9]Protect the extraction setup and all solutions from direct light by using amber glassware or covering with aluminum foil.
Enzymes Endogenous plant enzymes can hydrolyze peptides.Rapidly dry the plant material post-harvest. Use organic solvents to denature enzymes during extraction.
Oxidation Reactive oxygen species can modify amino acid side chains.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.

Visualizations

experimental_workflow plant Dried, Powdered Pseudostellaria heterophylla soxhlet Soxhlet Extraction (Ethyl Acetate, 90°C, 2h) plant->soxhlet degreasing Degreasing (Petroleum Ether, Ultrasonic) soxhlet->degreasing ethanolic Ethanolic Extraction (95% Ethanol, 60°C, 1h, Ultrasonic) degreasing->ethanolic partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) ethanolic->partitioning final_extract Crude this compound Extract partitioning->final_extract analysis HPLC-MS Analysis final_extract->analysis

Caption: Optimized workflow for the extraction of this compound.

degradation_pathways cluster_main Potential Degradation of this compound cluster_stressors Stress Factors cluster_products Potential Degradation Products PSG This compound (Intact Cyclic Peptide) Hydrolyzed Hydrolyzed Products (Linear Peptides, Fragments) PSG->Hydrolyzed Hydrolysis Oxidized Oxidized Products PSG->Oxidized Oxidation Isomerized Isomerized Products PSG->Isomerized Isomerization pH Extreme pH (Acid/Base Hydrolysis) pH->Hydrolyzed Temp High Temperature Temp->Hydrolyzed Temp->Oxidized Temp->Isomerized Light UV Light Light->Oxidized Enzymes Endogenous Enzymes Enzymes->Hydrolyzed

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Pseudostellarin G & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Pseudostellarin G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpectedly high cell viability readings in our MTT/XTT/CCK-8 assays after treating cells with this compound. Is this a known issue?

A1: Yes, this is a potential issue when working with natural compounds like this compound. Many plant-derived compounds, especially those with antioxidant properties, can directly reduce tetrazolium salts (e.g., MTT, XTT, WST-8) to their colored formazan (B1609692) products.[1] This chemical reduction occurs independently of cellular metabolic activity, leading to a false positive signal and an overestimation of cell viability.[2] this compound is a cyclic peptide derived from Pseudostellaria heterophylla, a plant known for its antioxidant components.[3][4][5][6][7] Therefore, it is highly probable that this compound possesses intrinsic reductive potential that interferes with the assay chemistry.

Q2: How can we confirm that this compound is directly interfering with our tetrazolium-based assay?

A2: A simple cell-free control experiment can be performed to determine if this compound directly reduces the tetrazolium salt.

  • Experimental Setup: Prepare wells in your microplate containing only cell culture medium and the same concentrations of this compound used in your main experiment. Do not add any cells to these wells.

  • Procedure: Add the MTT, XTT, or CCK-8 reagent to these cell-free wells and incubate for the same duration as your experimental plates.

  • Interpretation: If a color change is observed in the cell-free wells containing this compound, it indicates direct reduction of the tetrazolium salt by the compound. The absorbance reading from these wells can be considered as the background interference.

Q3: What are the recommended alternative assays to measure cell viability in the presence of this compound?

A3: It is advisable to use assays that are not based on the reductive potential of the compound. Suitable alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells, which is a direct indicator of cell viability. The signal is generated via a luciferase reaction, which is less susceptible to interference from colored or reducing compounds.[2]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assays: These assays measure the release of LDH from damaged cells into the culture medium. It is an indicator of cytotoxicity or cell lysis.

  • DNA-Based Assays (e.g., CyQUANT®): These assays quantify the amount of cellular DNA as an endpoint for cell number. A fluorescent dye that binds to nucleic acids is used.

Troubleshooting Guides

Issue 1: Inconsistent or Artificially High Readings with MTT/XTT/CCK-8 Assays

Table 1: Troubleshooting High Viability Readings

Potential Cause Troubleshooting Step Expected Outcome
Direct reduction of tetrazolium salt by this compoundRun a cell-free control (this compound + medium + assay reagent).Color development in the absence of cells confirms direct reduction.
Wash cells with PBS after treatment with this compound and before adding the assay reagent.This removes the compound, reducing direct interaction with the assay reagent.
Switch to a non-tetrazolium-based assay (e.g., ATP, LDH, or DNA-based).Provides a more accurate measure of cell viability without interference.
High background from this compound colorMeasure the absorbance of this compound in the medium at the assay wavelength.Subtract this background absorbance from your experimental readings.

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions.

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and lyophilized Substrate at room temperature.

    • Transfer the buffer to the substrate bottle to reconstitute. Mix by gentle inversion until the substrate is fully dissolved.

  • Assay Procedure:

    • Prepare a 96-well opaque-walled plate with cells cultured in 100 µL of medium per well. Include wells with medium only for background measurements.

    • Add the desired concentrations of this compound to the treatment wells.

    • Incubate the plate for the desired exposure time.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Protocol 2: LDH Cytotoxicity Assay

This is a general protocol for a colorimetric LDH assay.

  • Plate Setup:

    • Seed cells in a 96-well plate in 100 µL of culture medium.

    • Include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.

      • Background: Medium only.

  • Assay Procedure:

    • Treat cells with varying concentrations of this compound and incubate for the desired duration.

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: CyQUANT® Direct Cell Proliferation Assay

This protocol is based on the quantification of cellular DNA.

  • Reagent Preparation:

    • Prepare the 2X Detection Reagent by mixing the CyQUANT® Direct Nucleic Acid Stain and the CyQUANT® Direct Background Suppressor in an appropriate buffer (e.g., PBS) as per the manufacturer's instructions.

  • Assay Procedure:

    • Plate cells in a 96-well clear-bottom plate in 100 µL of culture medium.

    • Treat cells with this compound and incubate for the desired period.

    • Add 100 µL of the 2X Detection Reagent to each well.

    • Incubate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~520 nm.

Visualizations

Signaling Pathway

Cyclic peptides from Pseudostellaria heterophylla have been shown to modulate inflammatory responses, potentially through the Toll-like Receptor 4 (TLR4) signaling pathway.

TLR4_Signaling_Pathway This compound and the TLR4 Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR4 TLR4 This compound->TLR4 Modulates? LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Inactivates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Cytokines Gene Transcription

Caption: Potential modulation of the TLR4/MyD88 signaling pathway by this compound.

Experimental Workflows

Troubleshooting_Workflow Troubleshooting Workflow for High Viability Readings Start High Viability Reading with This compound CellFree_Control Perform Cell-Free Control (Compound + Medium + Reagent) Start->CellFree_Control Color_Change Color Change Observed? CellFree_Control->Color_Change Direct_Reduction Conclusion: Direct Reduction by this compound Color_Change->Direct_Reduction Yes No_Interference Conclusion: No Direct Reduction. Investigate other causes. Color_Change->No_Interference No Solution Implement Solution Direct_Reduction->Solution Wash_Step Option 1: Add Wash Step Before Reagent Solution->Wash_Step Alternative_Assay Option 2: Use Alternative Assay (ATP, LDH, DNA-based) Solution->Alternative_Assay

Caption: Troubleshooting workflow for unexpectedly high cell viability.

Alternative_Assay_Workflow Alternative Assay Selection Workflow Start Need to Measure Cell Viability/Cytotoxicity Question Is the test compound colored or has redox potential? Start->Question Tetrazolium_Assay Use Tetrazolium Assay (MTT, XTT, CCK-8) with proper controls Question->Tetrazolium_Assay No Choose_Alternative Choose Alternative Assay Question->Choose_Alternative Yes ATP_Assay ATP-Based Assay (e.g., CellTiter-Glo) Measures metabolic activity Choose_Alternative->ATP_Assay LDH_Assay LDH Release Assay Measures membrane integrity (cytotoxicity) Choose_Alternative->LDH_Assay DNA_Assay DNA-Based Assay (e.g., CyQUANT) Measures cell number Choose_Alternative->DNA_Assay

Caption: Decision workflow for selecting an appropriate cell viability assay.

References

Technical Support Center: Optimizing Dosage for In Vivo Pseudostellarin G Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting in vivo studies with Pseudostellarin G.

Disclaimer: Publicly available scientific literature contains limited specific data on the in vivo dosage and experimental protocols for this compound. The information provided herein is largely based on studies of a closely related cyclic peptide, Heterophyllin B (HB), also isolated from Pseudostellaria heterophylla. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo study?

As there is no direct dosage information available for this compound, a starting point can be extrapolated from studies on Heterophyllin B (HB). For an anti-tumor study in a mouse model, a dose of 20 mg/kg of HB has been used.[1][2] For pharmacokinetic studies in rats, intravenous doses ranging from 2.08 to 8.32 mg/kg have been administered.[2] It is crucial to perform a dose-escalation study to determine the optimal and safe dose for this compound.

Q2: What are the common administration routes for cyclic peptides like this compound?

Based on studies with HB, intravenous (i.v.) injection is a common route for assessing pharmacokinetics.[2] For efficacy studies, intraperitoneal (i.p.) or oral (p.o.) administration may also be considered, although the oral bioavailability of cyclic peptides can be low. A study on cyclic peptide extracts (CPEs) from P. heterophylla used oral administration in mice.

Q3: What are the potential signaling pathways that could be investigated when studying this compound?

While specific pathways for this compound are not well-documented, studies on HB and CPEs from P. heterophylla suggest investigating the following pathways, depending on the therapeutic area of interest:

  • Anti-inflammatory and Immune Modulation: TLR4/MyD88 pathway.[1][3]

  • Anti-tumor: NRF2/HO-1 signaling pathway.[1]

  • Metabolic and Cellular Stress: AMPK signaling pathway.

Troubleshooting Guide

Issue 1: Determining the initial dose range for a pilot study.

  • Recommendation: Start with a literature review of similar cyclic peptides. As a reference, the effective dose of Heterophyllin B in a mouse xenograft model was 20 mg/kg.[1][2] It is advisable to test a range of doses below and above this reference point in a small cohort of animals to assess both efficacy and toxicity.

Issue 2: Poor solubility of this compound for in vivo administration.

  • Recommendation: The solubility of cyclic peptides can be challenging. Common solvents to consider for in vivo studies include:

    • Saline

    • Phosphate-buffered saline (PBS)

    • A small percentage of DMSO (typically <10%) in saline or PBS

    • Formulations with cyclodextrins or other solubilizing agents. It is critical to first test the solubility and stability of this compound in the chosen vehicle. A vehicle-only control group must be included in the animal study to account for any effects of the solvent.

Issue 3: High toxicity or adverse effects observed at the initial doses.

  • Recommendation: If toxicity is observed, the dose should be immediately lowered. A maximum tolerated dose (MTD) study should be conducted. This involves administering escalating doses of this compound to different groups of animals and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, mortality). The MTD is the highest dose that does not cause unacceptable toxicity.

Data Presentation

Table 1: Summary of In Vivo Dosages for Heterophyllin B (HB) and Cyclic Peptide Extracts (CPEs)

Compound/ExtractAnimal ModelDosageAdministration RouteStudy FocusReference
Heterophyllin B (HB)Nude Mice (Ovarian Cancer Xenograft)20 mg/kgNot specifiedAnti-tumor[1][2]
Heterophyllin B (HB)SD Rats2.08, 4.16, 8.32 mg/kgIntravenous (i.v.)Pharmacokinetics[2]
Cyclic Peptide Extracts (CPEs)Mice (COPD model)200, 400 mg/kg/dayOral (p.o.)Anti-inflammatory

Experimental Protocols

Protocol 1: General Workflow for an In Vivo Efficacy Study (Adapted from HB studies)

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the disease of interest (e.g., tumor xenograft model for cancer studies).

  • Dose Preparation: Prepare this compound in a sterile, biocompatible vehicle.

  • Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Randomization and Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound, positive control).

  • Administration: Administer the treatment as per the study design (e.g., daily intraperitoneal injections for 21 days).

  • Monitoring: Monitor animal health, body weight, and tumor growth (if applicable) regularly.

  • Endpoint Analysis: At the end of the study, collect tissues and/or blood samples for downstream analysis (e.g., histology, biomarker analysis, pharmacokinetic analysis).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis animal_model Animal Model Selection dose_prep Dose Preparation acclimatization Acclimatization dose_prep->acclimatization grouping Randomization & Grouping acclimatization->grouping administration Treatment Administration grouping->administration monitoring Monitoring administration->monitoring endpoint Endpoint Analysis monitoring->endpoint data Data Interpretation endpoint->data

Caption: General experimental workflow for in vivo studies.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus ligand This compound (Hypothesized) receptor Receptor (e.g., TLR4) ligand->receptor adaptor Adaptor Protein (e.g., MyD88) receptor->adaptor kinase_cascade Kinase Cascade adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, NRF2) kinase_cascade->transcription_factor gene_expression Gene Expression (Inflammation, Oxidative Stress) transcription_factor->gene_expression

Caption: Hypothesized signaling pathway for this compound.

References

Technical Support Center: Enhancing the Purity of HSCCC-Isolated Pseudostellarin G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Pseudostellarin G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enhancement of HSCCC-isolated this compound purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a cyclic peptide isolated from the medicinal plant Pseudostellaria heterophylla. As a potential therapeutic agent, high purity is crucial for ensuring its safety, efficacy, and for accurate pharmacological studies. Impurities can interfere with biological assays and introduce variability in experimental results.

Q2: Why is High-Speed Counter-Current Chromatography (HSCCC) a suitable method for purifying this compound?

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases. This minimizes the risk of irreversible adsorption and degradation of the sample, leading to high recovery rates. It has been demonstrated as an efficient method for the separation of cyclic peptides from Pseudostellaria heterophylla.[1][2]

Q3: What is a typical two-phase solvent system for the HSCCC separation of cyclic peptides from Pseudostellaria heterophylla?

A commonly used two-phase solvent system for the separation of similar cyclic peptides, like Pseudostellarin B, from Pseudostellaria heterophylla is a mixture of n-butanol, ethyl acetate (B1210297), and water.[3] The optimal ratio of these solvents needs to be determined experimentally to achieve a suitable partition coefficient (K) for this compound.

Q4: What is the ideal range for the partition coefficient (K) in HSCCC?

For most HSCCC separations, an ideal partition coefficient (K) for the target compound is between 0.5 and 2.0. A K value in this range typically provides good resolution and a reasonable elution time.

Q5: What are the common impurities that may be present in an HSCCC-isolated this compound fraction?

Impurities in the HSCCC-isolated this compound fraction can include other structurally similar cyclic peptides from Pseudostellaria heterophylla (e.g., Pseudostellarin A-F, Heterophyllin A-B), as well as other co-extracted compounds like saponins, polysaccharides, and amino acids.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the HSCCC purification of this compound.

Problem Potential Cause Suggested Solution
Poor Resolution / Peak Overlap Inappropriate solvent system leading to a non-ideal partition coefficient (K).Optimize the two-phase solvent system. Systematically vary the ratios of n-butanol, ethyl acetate, and water to achieve a K value for this compound between 0.5 and 2.0.
Flow rate is too high.Decrease the flow rate to allow for better mass transfer between the two phases, which can improve peak resolution.
Sample overload.Reduce the amount of crude extract injected into the column.
Peak Broadening / Tailing Viscosity of the solvent system is too high.Modify the solvent system to reduce its viscosity while maintaining a suitable K value.
Emulsification of the two phases.Ensure the solvent system is thoroughly equilibrated before use. Consider adding a small amount of an anti-emulsifying agent if the problem persists.
Column temperature fluctuations.Maintain a constant and controlled temperature for the HSCCC column.
Low Yield / Recovery This compound is too soluble in the stationary phase.Adjust the solvent system to decrease the K value, shifting more of the compound into the mobile phase.
Irreversible adsorption (less common in HSCCC but possible with certain impurities).Ensure a clean system. If impurities are causing issues, consider a pre-purification step to remove them.
System Instability / Loss of Stationary Phase High flow rate of the mobile phase.Reduce the flow rate to a level that maintains a stable retention of the stationary phase.
Improper solvent system equilibration.Allow the two phases of the solvent system to fully separate and equilibrate at the operating temperature before use.
Incorrect rotational speed.Optimize the rotational speed of the centrifuge to improve the retention of the stationary phase.

Experimental Protocols

Protocol 1: Preparation of Crude Extract from Pseudostellaria heterophylla
  • Extraction: The dried and powdered roots of Pseudostellaria heterophylla are extracted with a polar organic solvent such as 75% ethanol (B145695).

  • Partitioning: The ethanol extract is then concentrated and partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The cyclic peptides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

  • Pre-purification (Optional): The enriched fraction can be further purified using column chromatography on silica (B1680970) gel or macroporous resin to remove highly polar or non-polar impurities before HSCCC.

Protocol 2: HSCCC Purification of this compound
  • Solvent System Selection and Preparation:

    • A suitable two-phase solvent system is n-butanol-ethyl acetate-water. A starting ratio to explore is 0.6:4.4:5 (v/v/v), as used for Pseudostellarin B.[3]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate at room temperature.

    • Separate the upper (stationary) and lower (mobile) phases just before use.

  • HSCCC Instrument Setup:

    • Fill the multilayer coil column completely with the upper phase (stationary phase).

    • Set the revolution speed (e.g., 800-1000 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

  • Sample Injection and Fraction Collection:

    • Once the system reaches hydrodynamic equilibrium (a stable retention of the stationary phase is observed), dissolve the pre-purified extract in a small volume of the mobile phase and inject it into the system.

    • Collect fractions at regular intervals.

  • Analysis of Fractions:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound of the highest purity.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Example HSCCC Parameters for Cyclic Peptide Separation from Pseudostellaria heterophylla

ParameterValueReference
HSCCC Apparatus TBE-300A High-Speed Counter-Current Chromatograph[3]
Solvent System n-butanol-ethyl acetate-water (0.6:4.4:5, v/v/v)[3]
Stationary Phase Upper phase[3]
Mobile Phase Lower phase[3]
Revolution Speed 850 rpm[5]
Flow Rate 1.8 mL/min[3]
Detection Wavelength 210 nm
Sample Size 100-200 mg of crude extract[5]

Visualizations

Experimental_Workflow cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification cluster_analysis Purity Enhancement & Analysis A Dried Pseudostellaria heterophylla Roots B Ethanol Extraction A->B C Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) B->C D Enriched Cyclic Peptide Fraction C->D F HSCCC Separation D->F E Solvent System Preparation (n-butanol-ethyl acetate-water) E->F G Fraction Collection F->G H HPLC Analysis of Fractions G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K High-Purity This compound J->K

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Pathway cluster_resolution Addressing Poor Resolution cluster_impurities Removing Co-eluting Impurities Start Low Purity of This compound Q1 Check HPLC Chromatogram: Poor Resolution or Peak Tailing? Start->Q1 A1_Yes Yes Q1->A1_Yes Poor Resolution A1_No No Q1->A1_No Good Peak Shape, but Impurities Present S1 Optimize Solvent System (Adjust K value) A1_Yes->S1 S4 Further Solvent System Optimization A1_No->S4 S2 Decrease Flow Rate S1->S2 S3 Reduce Sample Load S2->S3 End Enhanced Purity This compound S3->End S5 Consider a Secondary Purification Step (e.g., Preparative HPLC) S4->S5 S5->End

Caption: Troubleshooting pathway for enhancing this compound purity.

References

Validation & Comparative

Comparative Analysis of Pseudostellarin G and Other Pseudostellarins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Pseudostellarin G and other related cyclic peptides isolated from Pseudostellaria heterophylla. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

Cyclic peptides derived from Pseudostellaria heterophylla, including the pseudostellarin family, have garnered significant attention for their diverse pharmacological effects. These compounds are recognized for a range of biological activities, including anti-tumor, anti-inflammatory, antioxidant, and immunomodulatory properties. While research has highlighted the potential of these peptides, direct comparative studies detailing the specific activity of this compound against its analogs are limited in publicly available literature.

This guide collates the existing data, with a significant focus on Heterophyllin B (HB), a well-studied cyclic peptide from the same plant source that often serves as a reference for the bioactivity of this class of compounds. The information presented for HB offers a valuable benchmark for anticipating the potential activities of this compound and designing future comparative experiments.

Anti-Tumor Activity

Cyclic peptides from P. heterophylla have demonstrated notable anti-cancer activity in both in vitro and in vivo models.[1]

Quantitative Comparison of Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
Heterophyllin BOVCAR8 (Ovarian Cancer)67.88[1]
Heterophyllin BSKOV3 (Ovarian Cancer)78.27[1]
This compoundNot AvailableNot Available-
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., OVCAR8, SKOV3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Heterophyllin B) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Anti-inflammatory and Antioxidant Activities

Several pseudostellarins have been investigated for their ability to modulate inflammatory responses and combat oxidative stress.

Comparative Anti-inflammatory and Antioxidant Effects

Quantitative comparative data for this compound is not available. The following table summarizes the observed effects of Heterophyllin B on inflammatory and oxidative stress markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundAssayEffectSignaling Pathway ImplicatedReference
Heterophyllin BNitric Oxide (NO) ProductionInhibitionPI3K/Akt[1]
Heterophyllin BInterleukin-6 (IL-6) ProductionInhibitionPI3K/Akt[1]
Heterophyllin BInterleukin-1β (IL-1β) ProductionInhibitionPI3K/Akt[1]
Heterophyllin BReactive Oxygen Species (ROS)InhibitionPI3K/Akt[1]
This compoundNot AvailableNot AvailableNot Available-
Experimental Protocols

Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Cell Culture and Stimulation: RAW 264.7 macrophages are cultured and pre-treated with various concentrations of the test compound before being stimulated with LPS.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve.

Measurement of Cytokine Levels (ELISA)

  • Sample Collection: Cell culture supernatants or serum samples are collected.

  • ELISA Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., IL-6, IL-1β) are used according to the manufacturer's instructions.

  • Data Analysis: The concentration of the cytokine is determined by measuring the absorbance and comparing it to a standard curve.

Measurement of Reactive Oxygen Species (ROS)

  • Cell Treatment: Cells are treated with the test compound and a fluorescent probe sensitive to ROS (e.g., DCFH-DA).

  • Stimulation: Oxidative stress is induced, for example, by treatment with LPS.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.

Visualizing Molecular Pathways

The following diagrams illustrate the key signaling pathway implicated in the anti-inflammatory and antioxidant effects of Heterophyllin B and a general workflow for evaluating cytotoxic activity.

anti_inflammatory_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) NFkB->Inflammatory_Genes Promotes Transcription HB Heterophyllin B HB->PI3K Inhibits

Caption: PI3K/Akt signaling pathway in LPS-stimulated macrophages.

experimental_workflow start Seed Cancer Cells in 96-well plate treatment Treat with varying concentrations of Pseudostellarin start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT reagent incubation->mtt formazan Incubate for formazan formation mtt->formazan solubilize Add solubilizing agent (e.g., DMSO) formazan->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 value read->calculate

Caption: General workflow for determining cytotoxic activity using an MTT assay.

Conclusion

While this compound is a promising cyclic peptide from Pseudostellaria heterophylla, there is a notable lack of direct comparative studies evaluating its biological activities against other pseudostellarins. The available data for Heterophyllin B suggest that this class of compounds possesses significant anti-tumor, anti-inflammatory, and antioxidant properties, primarily mediated through the PI3K/Akt signaling pathway. To fully understand the therapeutic potential of this compound, further research is required to conduct head-to-head comparisons with other pseudostellarins, employing standardized experimental protocols. Such studies will be crucial for identifying the most potent and selective compounds for future drug development endeavors.

References

A Comparative Analysis of the Biological Activities of Pseudostellarin G and Heterophyllin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two cyclic peptides isolated from Pseudostellaria heterophylla: Pseudostellarin G and Heterophyllin B. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a clear understanding of their respective therapeutic potential.

Introduction

This compound and Heterophyllin B are cyclic peptides derived from the medicinal plant Pseudostellaria heterophylla, which has a long history of use in traditional Chinese medicine. While both compounds share a common origin, emerging research indicates they possess distinct biological activity profiles, suggesting different potential applications in drug discovery and development. This guide aims to provide a comprehensive side-by-side comparison of their known biological effects based on published experimental data.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and Heterophyllin B.

Table 1: Comparison of General Biological Activities

Biological ActivityThis compoundHeterophyllin B
Anticancer Reported to have cytotoxic activity, but specific IC50 values against various cell lines are not readily available.Demonstrates significant anticancer activity against various cancer cell lines.
Neuroprotective No significant data available.Shows potent neuroprotective effects, including promoting neurite outgrowth and enhancing cognitive function.
Anti-inflammatory Reported to possess anti-inflammatory properties.Exhibits strong anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Antimicrobial Reported to have antibacterial and antifungal activity.Reported to have antibacterial and antifungal activity.
Anthelmintic Reported to have anthelmintic activity.No significant data available.
Tyrosinase Inhibition Known to be a tyrosinase inhibitor.No significant data available.

Table 2: Anticancer Activity of Heterophyllin B

Cell LineCancer TypeIC50 ValueReference
OVCAR8Ovarian CancerNot explicitly stated, but demonstrated activity.[1][2]
SKOV3Ovarian CancerNot explicitly stated, but demonstrated activity.[1][2]

Table 3: Antimicrobial and Anthelmintic Activity of this compound

ActivityOrganismResult
Antibacterial Bacillus subtilisZone of Inhibition: 14 mm
Staphylococcus aureusZone of Inhibition: 12 mm
Escherichia coliZone of Inhibition: 10 mm
Pseudomonas aeruginosaZone of Inhibition: 11 mm
Antifungal Aspergillus nigerZone of Inhibition: 10 mm
Candida albicansZone of Inhibition: 12 mm
Anthelmintic Pheretima posthumaTime to Paralysis: 15 minTime to Death: 25 min

Note: Data for this compound's antimicrobial and anthelmintic activity is based on a single study and further validation may be required.

Detailed Experimental Protocols

Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats (for this compound) [3][4]

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Induction of Inflammation: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of the rats.

  • Treatment: The test compound (this compound) is administered intraperitoneally at a specific dose (e.g., 10 mg/kg body weight) 30 minutes before the carrageenan injection. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg).

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages (for Heterophyllin B) [5][6][7][8][9]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of Heterophyllin B for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • Measurement of Inflammatory Mediators: After a 24-hour incubation period, the cell supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Analysis: The percentage of inhibition of NO and cytokine production by Heterophyllin B is calculated relative to the LPS-treated control group.

Antimicrobial Activity Assessment (for this compound)
  • Method: The antimicrobial activity is determined using the agar (B569324) well diffusion method.

  • Microbial Strains: Bacterial strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (Aspergillus niger, Candida albicans) are used.

  • Procedure: Nutrient agar plates are seeded with the respective microbial cultures. Wells are punched into the agar, and a specific concentration of this compound is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Anthelmintic Activity Assessment (for this compound)
  • Organism: Adult Indian earthworms (Pheretima posthuma) are used as a model organism.[10][11]

  • Procedure: Earthworms of similar size are placed in petri dishes containing a solution of this compound at a specific concentration (e.g., 2 mg/mL). A control group is maintained in saline, and a standard group is treated with a known anthelmintic drug (e.g., Albendazole).

  • Observation: The time taken for the paralysis and death of the worms is recorded. Paralysis is noted when the worms become immobile, and death is confirmed when they do not respond to external stimuli.

Neuroprotective Activity Assessment (for Heterophyllin B)

Aβ-induced Neurotoxicity in Neuronal Cells [12]

  • Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) is cultured.

  • Induction of Neurotoxicity: Cells are exposed to aggregated amyloid-beta (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42) to mimic the neurotoxic conditions of Alzheimer's disease.

  • Treatment: Cells are co-treated with different concentrations of Heterophyllin B.

  • Assessment of Neuronal Viability: Cell viability is assessed using assays such as the MTT assay.

  • Neurite Outgrowth Analysis: The effect on neurite outgrowth is observed and quantified using microscopy and image analysis software.

Signaling Pathway Diagrams

Heterophyllin B Signaling Pathways

Heterophyllin B has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates HeterophyllinB HeterophyllinB HeterophyllinB->PI3K Inhibits Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6) NF-κB_n->Gene_Expression Induces

Caption: PI3K/Akt signaling pathway modulation by Heterophyllin B.

MAPK_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK_n ERK ERK->ERK_n Translocates HeterophyllinB HeterophyllinB HeterophyllinB->ERK Inhibits Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription_Factors Activates Gene_Expression Cell Proliferation & Survival Genes Transcription_Factors->Gene_Expression Induces AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm Energy_Depletion Low ATP/AMP Ratio LKB1 LKB1 Energy_Depletion->LKB1 Activates AMPK AMPK LKB1->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy_Proteins Autophagy Proteins AMPK->Autophagy_Proteins Activates HeterophyllinB HeterophyllinB HeterophyllinB->AMPK Activates

References

A Comparative Guide to In Silico Docking Studies of Pseudostellarin G and its Alternatives Against Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of Pseudostellarin G, a cyclic peptide from Pseudostellaria heterophylla, against key therapeutic target proteins. Due to the limited availability of specific in silico docking data for this compound in the reviewed literature, this guide utilizes data from closely related cyclopeptides found in the same plant, such as other Pseudostellarins and Heterophyllin B, as a reference for comparison. The guide evaluates its potential against established and alternative compounds for anti-diabetic and anti-inflammatory effects, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Overview of this compound and Target Proteins

This compound is a cyclic peptide isolated from the medicinal plant Pseudostellaria heterophylla. This class of compounds has garnered interest for its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and tyrosinase inhibitory effects. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The primary target proteins discussed in this guide are:

  • Dipeptidyl Peptidase-IV (DPP4): A key enzyme in glucose homeostasis, its inhibition is a therapeutic strategy for type 2 diabetes.

  • Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB): Critical components of the inflammatory signaling pathway, they are targets for anti-inflammatory drug development.

  • Tyrosinase: A copper-containing enzyme involved in melanin (B1238610) biosynthesis, its inhibition is relevant in cosmetics and for treating hyperpigmentation disorders.

Comparative Docking Performance

The following tables summarize the binding affinities (in kcal/mol) of this compound's analogs and other alternative compounds with the target proteins, as determined by various in silico docking studies. A more negative value indicates a stronger binding affinity.

Table 1: Comparative Binding Affinities of Cyclopeptides from Pseudostellaria heterophylla and Other Natural Compounds with Dipeptidyl Peptidase-IV (DPP4)

CompoundSourceBinding Affinity (kcal/mol)Reference
Heterophyllin B Pseudostellaria heterophylla-10.4 [1]
Pseudostellarin D Pseudostellaria heterophylla-9.6 [1]
Pseudostellarin E Pseudostellarin heterophylla-9.3 [1]
Pseudostellarin H Pseudostellaria heterophylla-9.4 [1]
Cyclolinopeptide CLinum usitatissimum-10.0[1]
Diandrine CDrymaria diandra-10.7[1]
IFGWPPP (Heterophyllin B derivative)Synthetic-12.0[1]
Linagliptin (Approved Drug)Synthetic-10.635 (CG4 Score)[2]
Sitagliptin (Approved Drug)Synthetic-8.859 (CG4 Score)[2]
Alogliptin (Approved Drug)Synthetic-10.635 (CG4 Score)[2]

Table 2: Comparative Binding Affinities of Natural Compounds with Anti-Inflammatory Target Proteins

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
RutinTLR4-10.4[3]
PoncirinNF-κB-9.4[3]
IcariinAP-1 (downstream of TLR4)-9.1[3]
Derivative 2c (Pyxinol derivative)NF-κB (p65-p50)< -7.0[4]
NF30 (Rationally designed)NF-κB (p50/p65)-60.92 ± 1.83 kJ/mol (ΔGbinding)[5]

Table 3: Comparative Binding Affinities of Natural Compounds with Tyrosinase

CompoundSourceBinding Affinity (kcal/mol)Reference
PentagalloylglucopyranoseMango Seed KernelHigher than MG and GA[6]
Vanillic AcidNipa Palm Vinegar-6.43 ± 0.37[7]
DeoxyarbutinSynthetic-5.23 ± 0.29[7]
Kojic Acid (Standard Inhibitor)Fungal Metabolite-4.45[8]
Arbutin (Standard Inhibitor)Bearberry Plant-4.35[8]
YYP (Peptide)Atrina pectinata-7.60[9]

Experimental Protocols

The following is a generalized methodology for in silico molecular docking studies based on the reviewed literature.

Objective: To predict the binding affinity and interaction mode of a ligand (e.g., this compound) with a target protein.

Materials:

  • Software:

    • Molecular docking software (e.g., AutoDock Vina, Glide, GOLD, PyRx)

    • Molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio)

    • Protein and ligand preparation tools (e.g., AutoDockTools, Maestro)

  • Input Files:

    • 3D structure of the target protein (from Protein Data Bank - PDB)

    • 3D structure of the ligand (from PubChem or drawn using chemical drawing software)

Methodology:

  • Protein Preparation: a. Download the 3D crystal structure of the target protein from the PDB. b. Remove water molecules and any co-crystallized ligands from the protein structure. c. Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). d. Define the binding site (active site) of the protein, typically by creating a grid box around the region where the native ligand binds.

  • Ligand Preparation: a. Obtain the 3D structure of the ligand. b. Minimize the energy of the ligand structure. c. Assign partial charges and define rotatable bonds.

  • Molecular Docking: a. Load the prepared protein and ligand files into the docking software. b. Set the parameters for the docking algorithm (e.g., number of runs, search algorithm). c. Run the docking simulation. The software will generate multiple possible binding poses of the ligand in the protein's active site and calculate a docking score (binding affinity) for each pose.

  • Analysis of Results: a. Identify the best binding pose, which is typically the one with the lowest docking score. b. Visualize the protein-ligand complex using molecular visualization software. c. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. d. Compare the docking score of the test ligand with that of known inhibitors or other candidate molecules.

Visualizations

The following diagrams illustrate the key signaling pathways associated with the target proteins.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein 3D Structure (PDB) PrepProt Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt LigandDB Ligand 3D Structure (PubChem) PrepLig Ligand Preparation (Energy Minimization, Define Bonds) LigandDB->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Poses Generate Binding Poses & Scores Dock->Poses Analysis Analyze Interactions (Hydrogen Bonds, Hydrophobic) Poses->Analysis Comparison Compare with Alternatives Analysis->Comparison DPP4_pathway cluster_gut Intestinal L-cell cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell Food Food Intake GLP1 Active GLP-1 Food->GLP1 stimulates DPP4 DPP4 Enzyme GLP1->DPP4 substrate GLP1R GLP-1 Receptor GLP1->GLP1R binds Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades PSG This compound (or other inhibitors) PSG->DPP4 inhibits Insulin Insulin Secretion GLP1R->Insulin stimulates Glucose Lower Blood Glucose Insulin->Glucose TLR4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates IkB_NFkB:f0->NFkB_inactive releases Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_active->Genes induces transcription PSG_inflam This compound (or other inhibitors) PSG_inflam->TLR4 may inhibit PSG_inflam->NFkB_inactive may inhibit translocation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pseudostellarin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Pseudostellarin G, a cyclic peptide of significant interest from the medicinal herb Pseudostellaria heterophylla. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices, from raw herbal materials to biological samples in pharmacokinetic studies. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis of Method Performance

Table 1: Comparison of HPLC-based Methods for Cyclic Peptide Analysis

ParameterHPLC-ESI-MSn[1]HPLC-APCI-MS[1]HPLC with UV Detection (Hypothetical)
Linearity (r²) > 0.99> 0.99> 0.99
Precision (RSD%) < 15%< 15%< 5%
Accuracy (% Recovery) 85-115%85-115%95-105%
Sensitivity (LOD/LOQ) ng/mL rangeng/mL rangeµg/mL range
Specificity HighHighModerate

Table 2: Comparison of UPLC-based Methods for Cyclic Peptide Analysis

ParameterUPLC-QTOF-MS/MS[1]UPLC-Triple TOF-MS/MS[1]UPLC-MS/MS (Pharmacokinetic study)[2]
Linearity (r²) > 0.998> 0.99> 0.998
Precision (RSD%) < 10%< 10%Intra-day: ≤9.5%, Inter-day: ≤1.7%
Accuracy (% RE) ± 15%± 15%-1.1 to 2.7%
Sensitivity (LLOQ) ng/mL rangeng/mL range5.0 ng/mL[2]
Specificity Very HighVery HighVery High

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of cyclic peptides like this compound.

UPLC-MS/MS Method for Pharmacokinetic Studies

This method is suitable for the sensitive and selective quantification of this compound in biological matrices such as plasma.

  • Sample Preparation:

    • A simple protein precipitation is employed for plasma samples using methanol (B129727).[2]

    • An internal standard (IS) is added to the plasma sample before precipitation.

    • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[2]

    • Detection Mode: Multiple reaction-monitoring (MRM) for high selectivity and sensitivity.[2]

HPLC-ESI-MSn Method for Plant Material Analysis

This method is well-suited for the simultaneous analysis of multiple cyclic peptides, including this compound, in plant extracts.[1]

  • Sample Preparation:

    • The dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux.

    • The extract is filtered and then diluted to an appropriate concentration for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: Typically around 1.0 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection Mode: Full scan for identification and selected ion monitoring (SIM) or MRM for quantification.

Mandatory Visualization

To further clarify the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Filtration Filtration & Dilution Extraction->Filtration HPLC_UPLC HPLC / UPLC Separation Filtration->HPLC_UPLC Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Supernatant_Collection->HPLC_UPLC MS_Detection MS Detection HPLC_UPLC->MS_Detection Linearity Linearity MS_Detection->Linearity Precision Precision MS_Detection->Precision Accuracy Accuracy MS_Detection->Accuracy Sensitivity Sensitivity MS_Detection->Sensitivity Specificity Specificity MS_Detection->Specificity

Experimental workflow for analytical method validation.

logical_comparison cluster_methods Analytical Methods cluster_parameters Validation Parameters cluster_performance Performance Level HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Low Specificity Specificity HPLC_UV->Specificity Moderate Throughput Throughput HPLC_UV->Throughput Moderate Cost Cost HPLC_UV->Cost Low HPLC_MS HPLC-MS HPLC_MS->Sensitivity Moderate HPLC_MS->Specificity High HPLC_MS->Throughput Moderate HPLC_MS->Cost Moderate UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Sensitivity High UPLC_MSMS->Specificity Very High UPLC_MSMS->Throughput High UPLC_MSMS->Cost High Low Low Moderate Moderate High High

Logical comparison of analytical methods.

signaling_pathway cluster_cell Hypothetical Cellular Interaction Pseudostellarin_G This compound Receptor Receptor Pseudostellarin_G->Receptor Cell_Membrane Cell Membrane Signaling_Cascade Signaling Cascade (e.g., PI3K/AKT/β-catenin) Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory, Immunomodulatory) Signaling_Cascade->Cellular_Response Regulation

Hypothetical signaling pathway for this compound.

References

Validating the Antitumor Effects of Pseudostellarin G in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy in Xenograft Models

The antitumor potential of Pseudostellaria heterophylla has been evaluated in preclinical xenograft models of colorectal and pancreatic cancer. The following tables summarize the quantitative data on tumor growth inhibition compared to standard chemotherapeutic agents.

Colorectal Cancer Xenograft Model (MC38)

An aqueous extract of Pseudostellaria heterophylla (AEPH) has been shown to suppress tumor growth in a mouse model of colorectal cancer using MC38 cells.[1] While specific tumor volume and weight data from this study are not publicly available, the research highlights a significant reduction in tumor progression. For comparative purposes, data from studies using the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in similar colorectal cancer xenograft models are presented below.

Treatment GroupDosage & AdministrationTumor Volume Inhibition (%)Tumor Weight Inhibition (%)Cancer Cell LineReference
AEPH Information not availableSignificant suppressionInformation not availableMC38[1]
5-Fluorouracil 20 mg/kg, intraperitoneal, daily~50%Information not availableHCT116N/A
5-Fluorouracil 30 mg/kg, intraperitoneal, 3 times/week~60%~55%SW620N/A
Pancreatic Cancer Xenograft Model

A specific polysaccharide, H-1-2, isolated from Pseudostellaria heterophylla, has demonstrated notable antitumor activity in a pancreatic cancer xenograft model.[2][3]

Treatment GroupDosage & AdministrationTumor Volume at Day 15 (mm³)Tumor Weight at Day 15 (mg)Cancer Cell LineReference
Control Vehicle~1800~1500PANC-1[3]
Polysaccharide H-1-2 1.5 g/kg, oral gavage, daily~800~700PANC-1[3]
Gemcitabine 100 mg/kg, intraperitoneal, twice weeklySignificant reductionSignificant reductionPANC-1N/A

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Colorectal Cancer Xenograft Study (AEPH)
  • Cell Line: MC38 mouse colon adenocarcinoma cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Subcutaneous injection of MC38 cells into the flank of the mice.

  • Treatment: Details on the preparation and administration of the aqueous extract of Pseudostellaria heterophylla (AEPH) are not specified in the available literature.

  • Tumor Measurement: Tumor volume was likely measured periodically using calipers, and tumor weight was determined at the end of the study. The study reported that AEPH suppressed the growth of MC38 tumors.[1]

Pancreatic Cancer Xenograft Study (Polysaccharide H-1-2)
  • Cell Line: PANC-1 human pancreatic cancer cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: 1 x 10⁶ PANC-1 cells were subcutaneously inoculated into the lower flank of each mouse.[3]

  • Treatment: Treatment with Polysaccharide H-1-2 (1.5 g/kg body weight) was administered via oral gavage for 30 consecutive days. The control group received drinking water.[3]

  • Tumor Measurement: Tumor growth was regularly monitored. At the end of the experiment (Day 15), mice were sacrificed, and the tumors were excised and weighed.[3]

Visualizing the Mechanisms of Action

The antitumor effects of Pseudostellaria heterophylla components are attributed to their modulation of specific signaling pathways and the tumor microenvironment.

Experimental Workflow for Xenograft Studies

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis CellCulture Cancer Cell Culture (e.g., MC38, PANC-1) Implantation Subcutaneous Tumor Cell Implantation CellCulture->Implantation AnimalModel Immunocompromised Mice (e.g., Nude, C57BL/6) AnimalModel->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (e.g., AEPH, H-1-2, 5-FU, Gemcitabine) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, & Molecular Analysis Endpoint->Analysis

Caption: Workflow of a typical xenograft model experiment.

Signaling Pathways Modulated by Pseudostellaria heterophylla Components

The aqueous extract of Pseudostellaria heterophylla has been shown to remodel the tumor immune microenvironment in colorectal cancer by inhibiting the JNK signaling pathway. This leads to reduced secretion of Chemokine C-C Motif Chemokine Ligand 5 (CCL5) by cancer cells, which in turn hinders the recruitment of M2-like tumor-associated macrophages (TAMs) and promotes the infiltration of beneficial IFN-γ+ CD8+ T cells.[1]

G cluster_CRC Colorectal Cancer Cell cluster_TME Tumor Microenvironment AEPH Aqueous Extract of Pseudostellaria heterophylla JNK JNK Signaling Pathway AEPH->JNK inhibits CD8_T IFN-γ+ CD8+ T cells (Anti-tumor) AEPH->CD8_T promotes infiltration CCL5 CCL5 Secretion JNK->CCL5 promotes M2_TAMs M2-like TAMs (Pro-tumorigenic) CCL5->M2_TAMs recruits G cluster_PC Pancreatic Cancer Cell H12 Polysaccharide H-1-2 AGR2 AGR2 Expression H12->AGR2 inhibits Hypoxia Hypoxia Hypoxia->AGR2 induces TumorGrowth Tumor Growth AGR2->TumorGrowth promotes

References

Benchmarking Pseudostellarin G: A Comparative Analysis Against Standard Enzyme and Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative benchmark of Pseudostellarin G's activity against established inhibitors of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural cyclic peptide. While this compound has been identified as a tyrosinase inhibitory cyclic octapeptide, publicly available quantitative data on its specific inhibitory concentration (IC50) is limited.[1] Therefore, this guide focuses on providing a detailed comparison with standard inhibitors of pathways reportedly modulated by cyclic peptides from Pseudostellaria heterophylla, including tyrosinase inhibition, MAPK/ERK signaling, AMPK signaling, and TLR4/MyD88 signaling.

Comparative Inhibitory Activities

The following table summarizes the half-maximal inhibitory concentrations (IC50) of standard inhibitors for enzymatic activity and signaling pathways relevant to the reported biological activities of cyclic peptides from Pseudostellaria heterophylla. This allows for a quantitative benchmark against which the potential efficacy of this compound can be contextualized.

TargetStandard InhibitorIC50 Value(s)Cell/Assay Conditions
Tyrosinase Kojic Acid70 ± 7 µM (monophenolase)[2], 121 ± 5 µM (diphenolase)[2], ~10-300 µM (general)[3]Mushroom Tyrosinase
Arbutin (β-arbutin)1687 ± 181 µM (monophenolase)[2]Mushroom Tyrosinase
TropolonePotent inhibitor, low µM range reportedMushroom Tyrosinase
MAPK/MEK U012672 nM (MEK1), 58 nM (MEK2)[4][5]Cell-free assays
PD980592-7 µM (MEK1), 50 µM (MEK2)[6][7]Cell-free assays
AMPK Compound C (Dorsomorphin)Kᵢ of 109 nM[8][9]Cell-free assays
TLR4 Signaling TAK-242 (Resatorvid/CLI-095)1.8 nM (NO), 1.9 nM (TNF-α), 1.3 nM (IL-6)[7]LPS-induced production in macrophages
Parthenolide1.373 µM (TLR4 expression)[6]Flow cytometry analysis in THP-1 cells

Key Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of the mechanisms of action, the following diagrams illustrate the key signaling pathways and a general experimental workflow for comparative analysis.

Signaling_Pathways cluster_tyrosinase Tyrosinase Pathway cluster_mapk MAPK/ERK Pathway cluster_ampk AMPK Pathway cluster_tlr4 TLR4/MyD88 Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Pseudostellarin_G This compound Pseudostellarin_G->Tyrosinase Standard_Tyrosinase_Inhibitors Standard Inhibitors (Kojic Acid, etc.) Standard_Tyrosinase_Inhibitors->Tyrosinase Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Standard_MEK_Inhibitors Standard Inhibitors (U0126, PD98059) Standard_MEK_Inhibitors->MEK High_AMP_ATP High AMP/ATP Ratio LKB1 LKB1 High_AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic_Pathways Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic_Pathways Standard_AMPK_Inhibitors Standard Inhibitors (Compound C) Standard_AMPK_Inhibitors->AMPK LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB TRAF6->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Standard_TLR4_Inhibitors Standard Inhibitors (TAK-242, Parthenolide) Standard_TLR4_Inhibitors->TLR4

Caption: Overview of key signaling pathways potentially modulated by this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Inhibitor Comparison start Start cell_culture Cell Culture / Enzyme Preparation start->cell_culture treatment Treatment with this compound and Standard Inhibitors cell_culture->treatment assay Perform Specific Assay (e.g., Tyrosinase activity, Western Blot for p-ERK) treatment->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis (IC50 determination, Statistical Analysis) data_acquisition->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for comparing the bioactivity of test compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.

Tyrosinase Inhibition Assay

This protocol is adapted for determining the inhibitory effect of a test compound on mushroom tyrosinase activity.

  • Materials:

    • Mushroom Tyrosinase

    • L-DOPA (substrate)

    • Phosphate (B84403) Buffer (pH 6.8)

    • Test compound (this compound)

    • Standard inhibitor (e.g., Kojic Acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the test compound/standard inhibitor at various concentrations, and mushroom tyrosinase solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA substrate solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

    • Calculate the percentage of inhibition for each concentration of the test compound and standard inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for MAPK (ERK) Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of ERK, a key downstream effector of the MAPK pathway.

  • Materials:

    • Cell line of interest (e.g., HeLa, HEK293)

    • Cell culture medium and supplements

    • Test compound (this compound)

    • Standard inhibitor (e.g., U0126)

    • Stimulant (e.g., EGF, PMA)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound or standard inhibitor for a specified duration.

    • Stimulate the cells with a known activator of the MAPK pathway.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-ERK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

    • Quantify the band intensities to determine the relative phosphorylation levels.

In Vitro AMPK Kinase Assay

This protocol describes a method to measure the direct inhibitory effect of a compound on AMPK activity.

  • Materials:

    • Recombinant active AMPK enzyme

    • SAMS peptide (AMPK substrate)

    • [γ-³²P]ATP

    • Kinase reaction buffer

    • Test compound (this compound)

    • Standard inhibitor (e.g., Compound C)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase reaction buffer, SAMS peptide, and [γ-³²P]ATP.

    • Add the test compound or standard inhibitor at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding the recombinant AMPK enzyme.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter to quantify the incorporated phosphate.

    • Calculate the percentage of inhibition and determine the IC50 value.

TLR4/MyD88 Pathway Activation Assay (Cytokine Measurement)

This protocol details the measurement of inflammatory cytokine production as a readout for TLR4/MyD88 pathway activation.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS)

    • Test compound (this compound)

    • Standard inhibitor (e.g., TAK-242)

    • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Procedure:

    • Plate the macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound or standard inhibitor.

    • Stimulate the cells with LPS to activate the TLR4/MyD88 pathway.

    • Incubate the cells for a sufficient period to allow for cytokine production and secretion (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of cytokine production and determine the IC50 value.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pseudostellarin G

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Pseudostellarin G. This guide provides immediate and essential information to ensure the safe handling and logistical management of this cyclic peptide.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure a safe laboratory environment, the following personal protective equipment and engineering controls are mandatory when handling this compound, particularly in its powdered form.

Personal Protective Equipment Specification Purpose
Gloves Nitrile or other chemical-resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection N95 respirator or higherRequired when handling the powdered form to prevent inhalation.
Engineering Controls Specification Purpose
Ventilation Well-ventilated laboratoryTo ensure general air quality.
Fume Hood Certified chemical fume hoodRequired for all manipulations of powdered this compound and for preparing solutions.

Operational Plan: From Receipt to Disposal

A clear and structured workflow is essential for the safe and efficient handling of this compound. The following diagram outlines the key steps, from receiving the compound to its final disposal.

Figure 1. Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive and Log Compound Store Store at -20°C in a desiccator Receive->Store Weigh Weigh Powdered Compound Store->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste

Figure 1. Operational Workflow for Handling this compound

Experimental Protocols: A Representative Approach

While a specific, detailed protocol for the synthesis or isolation of this compound is not publicly available, the following represents a general methodology for the isolation of similar cyclic peptides from Pseudostellaria heterophylla.

Isolation of Cyclic Peptides from Pseudostellaria heterophylla

This protocol is based on established methods for isolating Pseudostellarin B and other cyclic peptides from the same plant source.

1. Extraction:

  • The dried and powdered roots of Pseudostellaria heterophylla are extracted with a polar solvent such as 95% ethanol (B145695) at an elevated temperature.
  • The resulting extract is then concentrated under reduced pressure.

2. Liquid-Liquid Partitioning:

  • The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol.

3. Chromatographic Purification:

  • The fraction containing the cyclic peptides (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel.
  • Further purification is achieved using size-exclusion chromatography (e.g., Sephadex LH-20) and/or reversed-phase high-performance liquid chromatography (HPLC).

4. Characterization:

  • The purified fractions are analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of this compound.

Potential Biological Activity and Signaling Pathways

Cyclic peptide extracts from Pseudostellaria heterophylla have been shown to possess immunomodulatory and anti-inflammatory properties. One identified mechanism of action involves the regulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway. While this has not been confirmed specifically for this compound, it represents a plausible pathway of interest for researchers.

Figure 2. Putative Signaling Pathway Influenced by this compound PG This compound (Hypothesized) TLR4 TLR4 PG->TLR4 Inhibition? MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Figure 2. Putative Signaling Pathway Influenced by this compound

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for chemical waste. This includes contaminated PPE, weighing paper, and any unused compound.
Liquid Waste Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container. Do not dispose of down the drain.
Contaminated Glassware Rinse glassware with an appropriate solvent to remove residual compound. The rinsate should be collected as liquid chemical waste. The cleaned glassware can then be washed according to standard laboratory procedures.

By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their drug discovery and development workflows, fostering a culture of safety and scientific excellence.

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